Naphthalen-2-yl nonanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-yl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-5-6-7-12-19(20)21-18-14-13-16-10-8-9-11-17(16)15-18/h8-11,13-15H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKROVNPMTNPUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608660 | |
| Record name | Naphthalen-2-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15806-45-8 | |
| Record name | Naphthalen-2-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15806-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular Architecture and Synthetic Utility of Naphthalen-2-yl Nonanoate
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Enzymologists
Executive Summary
Naphthalen-2-yl nonanoate (also known as 2-naphthyl nonanoate or nonanoic acid 2-naphthyl ester ) is a lipophilic ester belonging to the class of chromogenic and fluorogenic amphiphiles. Structurally, it consists of a rigid, aromatic naphthalene moiety linked to a flexible C9 aliphatic chain via an ester bond.
While often overshadowed by its even-chain homologs (octanoate, decanoate), the nonanoate (C9) variant serves a critical role in fine-tuning lipase specificity profiles . It acts as a precise probe for determining the chain-length discrimination of lipolytic enzymes, particularly in the "medium-to-long" chain transition zone. This guide details its structural properties, robust synthesis via acyl chloride coupling, and its application in high-throughput enzyme kinetics.
Structural Anatomy & Physicochemical Profile[1]
The molecule functions as a "chemical probe" due to its dual nature: the naphthalene head group provides a spectroscopic handle (UV/Fluorescence), while the nonanoate tail mimics natural lipid substrates.
Molecular Connectivity
The structure is defined by the esterification of the hydroxyl group at the C2 position of naphthalene.
Figure 1: Structural connectivity of this compound, highlighting the aromatic reporter group and the lipophilic tail.
Key Physicochemical Properties
| Property | Value / Description | Relevance |
| Formula | C₁₉H₂₄O₂ | Core identity |
| Molecular Weight | 284.40 g/mol | Stoichiometric calculations |
| Physical State | Crystalline Solid (Low Melting) | Ease of handling vs. liquids |
| Solubility | Soluble in DCM, CHCl₃, DMSO | Compatible with organic synthesis & assay stocks |
| LogP (Predicted) | ~7.4 | High lipophilicity; requires surfactants (e.g., Triton X-100) in aqueous assays |
| UV Absorbance | λmax ~224, 274, 320 nm | Characteristic of the naphthalene chromophore |
Synthetic Pathways & Process Optimization
While enzymatic synthesis is possible, the chemical acylation using nonanoyl chloride is preferred for research-grade purity and yield. This method avoids the equilibrium limitations of Fisher esterification and the purification challenges of DCC coupling.
Reaction Mechanism (Schotten-Baumann Type)
The reaction involves the nucleophilic attack of the 2-naphthol oxygen on the carbonyl carbon of nonanoyl chloride, facilitated by a base (Triethylamine) to scavenge the generated HCl.
Figure 2: Synthetic workflow for the acylation of 2-naphthol. The base trap is critical for driving the reaction to completion.
Detailed Protocol (Self-Validating)
Reagents:
-
2-Naphthol (1.0 eq)
-
Nonanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
DMAP (0.1 eq, Catalyst - Optional but recommended for speed)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-naphthol (e.g., 1.44 g, 10 mmol) in anhydrous DCM (20 mL). Add Triethylamine (1.67 mL, 12 mmol) and catalytic DMAP.
-
Addition: Cool the solution to 0°C (ice bath). Add nonanoyl chloride (1.98 mL, 11 mmol) dropwise over 10 minutes. Validation: The solution may become slightly cloudy due to amine salt formation.
-
Reaction: Allow to warm to room temperature and stir for 3–4 hours. Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting material (2-naphthol, Rf ~0.3) should disappear; the ester (Rf ~0.7) will appear as a UV-active spot.
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine), sat. NaHCO₃ (to remove unreacted acid), and Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from cold ethanol or purify via silica flash chromatography if necessary.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.
| Technique | Diagnostic Signal (Expected) | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 7.2–7.9 ppm (m, 7H) | Naphthalene aromatic protons. |
| δ 2.65 ppm (t, 2H) | α-Methylene (-O-CO-CH₂ -), diagnostic of ester formation. | |
| δ 0.88 ppm (t, 3H) | Terminal methyl group of the nonyl chain. | |
| FT-IR | 1750–1760 cm⁻¹ (Strong) | C=O Stretch (Phenolic ester shift). |
| ~1200 cm⁻¹ | C-O-C asymmetric stretch. | |
| Mass Spec | m/z 284.2 [M]+ | Molecular ion confirmation. |
Functional Application: Lipase Profiling
The primary utility of this compound is in enzyme kinetics . It serves as a substrate to measure the hydrolytic activity of lipases (e.g., Candida antarctica Lipase B, CALB) and esterases.
The Principle of Detection
The ester itself is relatively non-fluorescent compared to the free naphthol. Upon hydrolysis, 2-naphthol is released.[1][2]
-
Direct UV: 2-naphthol absorbs strongly at different wavelengths than the ester.
-
Diazo Coupling (Colorimetric): The released 2-naphthol reacts with a diazonium salt (e.g., Fast Blue B) to form a deeply colored azo dye, allowing visual or spectrophotometric quantification (540 nm).
Kinetic Workflow
This assay is critical for drug development when designing prodrugs that require specific chain lengths for optimal cleavage rates.
Figure 3: Enzymatic hydrolysis assay mechanism. The release of 2-naphthol triggers the detection signal.
Experimental Considerations
-
Emulsification: Due to high LogP, the substrate must be emulsified using gum arabic or Triton X-100 to form an accessible interface for the lipase.
-
Autohydrolysis: Run a blank control without enzyme; naphthyl esters can undergo slow spontaneous hydrolysis at high pH (>8.0).
References
-
BenchChem. (n.d.). 2-Naphthalenol, nonyl- Structure and Properties. Retrieved from
-
PubChem. (n.d.). 2-Naphthyl octanoate (Homolog Reference). National Library of Medicine. Retrieved from
-
Guilbault, G. G., & Hieserman, J. (1969).[3] Fluorometric Substrate for Sulfatase and Lipase. Analytical Chemistry. (Discusses naphthyl ester substrates). Retrieved from
-
Segers, R. (1996). The nematophagous fungus Verticillium chlamydosporium. (Thesis detailing the use of 2-naphthyl nonanoate as substrate ES6). Retrieved from
-
G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from
Sources
Naphthalen-2-yl Nonanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalen-2-yl nonanoate is an ester formed from the condensation of 2-naphthol and nonanoic acid. While not extensively studied as a standalone compound, its constituent parts—a naphthalene core and a nine-carbon aliphatic chain—suggest a range of potential physicochemical properties and applications. Naphthalene-containing compounds are a subject of interest in medicinal chemistry due to their varied pharmacological activities.[1] The ester linkage and the lipophilic nature of the nonanoate tail can significantly influence the biological activity and pharmacokinetic properties of the parent naphthol.
This guide provides a comprehensive overview of this compound, including its synthesis, characterization, and potential applications, drawing upon established principles of organic chemistry and data from related compounds.
Physicochemical Properties of this compound and its Precursors
Detailed experimental data for this compound is not widely available in the public domain. However, we can infer its properties from its precursors, 2-naphthol and nonanoic acid, and by comparison with similar esters like 2-naphthyl benzoate.[2]
| Property | 2-Naphthol | Nonanoic Acid | Naphthalen-2-yl Benzoate (for comparison) | This compound (Predicted) |
| Molecular Formula | C₁₀H₈O | C₉H₁₈O₂ | C₁₇H₁₂O₂[2] | C₁₉H₂₄O₂ |
| Molecular Weight | 144.17 g/mol [3] | 158.24 g/mol | 248.27 g/mol [2] | 284.41 g/mol |
| Appearance | White crystalline solid.[3] | Colorless oily liquid | - | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | 285-286 °C[3] | 253-254 °C | - | > 300 °C |
| Melting Point | 121-123 °C[3] | 12.5 °C | 107-110 °C | Low melting point, potentially near room temperature |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform.[3] | Insoluble in water; soluble in organic solvents | - | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) |
Synthesis of this compound
The synthesis of this compound can be achieved through several standard esterification methods. The choice of method depends on factors such as desired yield, purity, and available starting materials.
Fischer-Speier Esterification
This is a classic acid-catalyzed esterification between a carboxylic acid and an alcohol.[4]
Reaction:
2-Naphthol + Nonanoic Acid ⇌ this compound + Water
The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.[5][6] To drive the equilibrium towards the product, an excess of one reactant (typically the alcohol, though in this case, nonanoic acid might be used in excess) or the removal of water is necessary.[5][7]
Experimental Protocol: Fischer-Speier Esterification
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-naphthol (1.0 eq), nonanoic acid (1.2 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Acylation with Nonanoyl Chloride
A more reactive approach involves the use of an acyl chloride, which reacts readily with 2-naphthol in the presence of a base.
Reaction:
2-Naphthol + Nonanoyl Chloride → this compound + HCl
This method is often faster and proceeds under milder conditions than Fischer esterification. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct.
Experimental Protocol: Acylation with Nonanoyl Chloride
-
Reactant Mixture: Dissolve 2-naphthol (1.0 eq) and a base like pyridine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or dioxane) in a flask under an inert atmosphere (e.g., nitrogen).[9]
-
Acyl Chloride Addition: Cool the mixture in an ice bath and slowly add nonanoyl chloride (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.
Caption: Synthesis pathways for this compound.
Characterization Techniques
To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic methods would be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation by identifying proton environments. | Aromatic protons of the naphthalene ring, and aliphatic protons of the nonanoate chain with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | Determination of the carbon skeleton. | Signals for the ester carbonyl carbon, aromatic carbons of the naphthalene ring, and aliphatic carbons of the nonanoate chain. |
| FT-IR | Identification of functional groups. | A strong absorption band for the ester carbonyl (C=O) group (typically around 1735 cm⁻¹), and C-O stretching bands. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of this compound (284.41 g/mol ). |
| HPLC/GC | Purity assessment and quantification. | A single major peak indicating a high degree of purity. |
Potential Applications and Research Directions
The unique combination of a planar, aromatic naphthalene moiety and a flexible, lipophilic nonanoate chain suggests several areas for further investigation.
-
Drug Delivery and Prodrugs: The ester linkage could be designed to be cleavable by esterases in the body, releasing 2-naphthol, a known antiseptic and precursor in the synthesis of some pharmaceuticals.[3] This prodrug approach could be used to improve the bioavailability or target the delivery of 2-naphthol or other active molecules.
-
Fragrance and Flavor: Many esters with similar structures are used in the fragrance and flavor industry. This compound may possess unique olfactory properties worth exploring. For instance, 2-acetylnaphthalene, a related compound, is used as a food additive.[10][11]
-
Materials Science: Naphthalene derivatives are known for their fluorescent properties. This compound could be investigated as a fluorescent probe or as a component in organic light-emitting diodes (OLEDs). The long aliphatic chain could also impart plasticizing properties to polymers.
-
Antimicrobial and Antifungal Agents: 2-Naphthol itself has antiseptic properties.[3] Esterification can sometimes enhance the antimicrobial activity of phenolic compounds by increasing their lipophilicity and ability to penetrate cell membranes.
Caption: Potential applications of this compound.
Conclusion
This compound is a readily synthesizable compound with a range of potential applications stemming from its hybrid structure. While specific research on this molecule is limited, its properties can be reliably predicted based on the well-understood chemistry of its constituent parts. This guide provides a solid foundation for researchers interested in exploring the synthesis and potential uses of this and related naphthalene-based esters in various scientific and industrial fields. Further research is warranted to fully characterize its physicochemical properties and to validate its potential in the suggested applications.
References
-
ChemistryViews. (2022-05-31). Synthesis of Naphthalene-Containing Natural Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8663, 2-Naphthol. Retrieved from [Link]
- Google Patents. (n.d.). CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66734, 2-Naphthyl benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 931, Naphthalene. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012-12-16). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82494, 2-Naphthalenyl octanoate. Retrieved from [Link]
-
University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7122, 2-Acetylnaphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7058, 2-Naphthalenethiol. Retrieved from [Link]
-
Master Organic Chemistry. (2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
NIST. (n.d.). 2-Naphthyl methyl ketone. Retrieved from [Link]
-
ResearchGate. (2021-02-25). Using adipoyl chloride and 1-napthol to create an ester. Any tips?. Retrieved from [Link]
-
YouTube. (2022-08-21). 2-Naphthol Synthesis from Naphthalene. Retrieved from [Link]
-
OperaChem. (2024-01-05). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2016-12-27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Retrieved from [Link]
-
ResearchGate. (2025-08-05). Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. Retrieved from [Link]
- Google Patents. (n.d.). US1450990A - Process of making 2-naphthol 3-carboxylic acid.
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Technical Monograph: Strategic Esterification of 2-Naphthol with Nonanoic Acid
Executive Summary
The esterification of 2-naphthol with nonanoic acid (pelargonic acid) represents a classic yet challenging coupling of a sterically hindered, electron-rich phenol with a medium-chain fatty acid. The resulting product, 2-naphthyl nonanoate , serves as a critical intermediate in the synthesis of thermotropic liquid crystals and as a lipophilic prodrug moiety in medicinal chemistry to enhance membrane permeability.
Unlike aliphatic alcohols, 2-naphthol is a poor nucleophile due to resonance stabilization of the lone pair into the naphthalene ring. Consequently, standard Fischer esterification (acid catalysis + reflux) often results in poor yields and significant side reactions. This guide delineates the Steglich Esterification as the primary high-fidelity workflow, offering mild conditions that preserve substrate integrity, while contrasting it with the Acid Chloride route for scale-up scenarios.
Mechanistic Analysis & Strategic Selection
The Nucleophilicity Challenge
The hydroxyl group on 2-naphthol is phenolic. The
-
Implication: Direct attack on the carbonyl carbon of nonanoic acid is kinetically disfavored.
-
Solution: The carboxylic acid must be activated into a more reactive electrophile (e.g.,
-acylisourea or acyl chloride) to facilitate attack by the weak naphtholic nucleophile.
Reaction Pathway: Steglich Esterification
We utilize N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This method is chosen for its high conversion rates at room temperature, minimizing thermal degradation.
Key Mechanistic Steps:
-
Deprotonation: Nonanoic acid protonates DCC.
-
Activation: Carboxylate attacks the carbodiimide to form the reactive
-acylisourea. -
Catalysis: DMAP attacks the active ester, forming a highly reactive
-acylpyridinium intermediate. -
Coupling: 2-Naphthol attacks the intermediate, expelling DMAP and forming the ester.
-
Byproduct: Insoluble Dicyclohexylurea (DCU) precipitates, driving the equilibrium.
Figure 1: The catalytic cycle of Steglich esterification highlighting the activation of nonanoic acid via DMAP transfer.
Experimental Protocol: Steglich Method
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Nonanoic Acid | 158.24 | 1.1 | Substrate (Acid) |
| 2-Naphthol | 144.17 | 1.0 | Substrate (Phenol) |
| DCC | 206.33 | 1.2 | Coupling Agent |
| DMAP | 122.17 | 0.1 | Catalyst |
| Dichloromethane (DCM) | - | Solvent | Anhydrous Medium |
Step-by-Step Methodology
Phase 1: Preparation (T = 0 min)
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Dissolve 2-Naphthol (10 mmol, 1.44 g) and Nonanoic Acid (11 mmol, 1.74 g) in 50 mL of anhydrous DCM.
-
Add DMAP (1 mmol, 0.12 g) to the solution.
-
Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Low temperature prevents the formation of N-acylurea (a stable, unreactive byproduct).
Phase 2: Activation & Coupling (T = 0 to 30 min) 5. Dissolve DCC (12 mmol, 2.48 g) in 10 mL of anhydrous DCM. 6. Add the DCC solution dropwise to the RBF over 10 minutes. 7. Observe the immediate precipitation of white solid (DCU). 8. Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (25°C).
Phase 3: Reaction Monitoring (T = 3 hrs) 9. Stir for 3–12 hours. 10. Self-Validation Point: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).
- Target: Disappearance of 2-Naphthol (
) and appearance of the ester ( ). - Stain: UV (254 nm) is sufficient due to the naphthalene chromophore.
Phase 4: Workup & Purification 11. Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Rinse the pad with cold DCM. 12. Extraction: Wash the filtrate sequentially with:
- 1N HCl (2 x 30 mL) – Removes DMAP and unreacted amine.
- Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted nonanoic acid.
- Brine (1 x 30 mL) – Dries the organic layer.
- Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap). - Isolation: The crude oil usually solidifies upon standing. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane
5% EtOAc/Hexane).
Alternative Industrial Route: Acid Chloride
For scale-up (>100g), the atom economy of DCC is poor. The acid chloride route is preferred despite harsher conditions.
Protocol Summary:
-
Reflux Nonanoic acid with Thionyl Chloride (
) for 2 hours to generate Nonanoyl Chloride. -
Remove excess
via distillation. -
Add Nonanoyl Chloride to a solution of 2-Naphthol and Triethylamine (
) in DCM at 0°C. - acts as an HCl scavenger.
Comparison of Methods
| Metric | Steglich (DCC/DMAP) | Acid Chloride ( |
| Yield | High (85-95%) | Very High (90-98%) |
| Atom Economy | Poor (DCU waste) | Good ( |
| Conditions | Mild (Neutral/RT) | Harsh (Acidic/Reflux) |
| Purification | Filtration + Column | Distillation + Wash |
| Use Case | R&D / Drug Discovery | Process Chemistry / Manufacturing |
Workflow Visualization
The following diagram illustrates the decision matrix and operational flow for synthesizing and validating the ester.
Figure 2: Operational decision tree for selecting the optimal synthesis route based on scale.
Analytical Validation
To ensure the protocol was successful, the following analytical signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): Look for a strong band at 1750–1760 cm⁻¹ . Note that phenolic esters appear at higher frequencies than aliphatic esters (typically 1735 cm⁻¹) due to conjugation with the naphthalene ring reducing the single bond character of the C-O bond. -
C-O Stretch: Strong bands at 1100–1300 cm⁻¹.
-
Absence: Disappearance of the broad O-H stretch (3200–3500 cm⁻¹) of 2-naphthol.
Proton NMR ( -NMR, )
-
Aromatic Region (7.2 – 8.0 ppm): Multiplets corresponding to the 7 protons of the naphthalene ring.
-
-Protons (2.6 ppm): Triplet (
) corresponding to . -
Bulk Chain (1.2 – 1.4 ppm): Multiplet corresponding to the methylene envelope of the nonanoic tail.
-
Terminal Methyl (0.88 ppm): Triplet (
) for the terminal .
Safety & Toxicology
-
2-Naphthol: Classified as harmful if swallowed and toxic to aquatic life. It is photosensitive and should be stored in the dark.
-
DCC: Potent sensitizer. Causes severe skin irritation. Warning: Inhalation of DCC dust can cause acute respiratory distress. Handle only in a fume hood.
-
Nonanoic Acid: Skin irritant. Distinctive, unpleasant fatty odor.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for phenolic esterification protocols).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (The foundational paper for the DCC/DMAP method).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8663, 2-Naphthol. (Safety and physicochemical data).
-
Heldt-Hansen, H. P., et al. (1989). Enzymatic Synthesis of Esters. (Alternative green chemistry approaches for phenolic esters).
Technical Monograph: Characterization & Functional Profiling of Naphthalen-2-yl Nonanoate
Executive Summary
Naphthalen-2-yl nonanoate (also known as 2-naphthyl pelargonate) represents a critical chemical probe in the interface between organic synthesis and biochemical profiling. Unlike its shorter-chain homologs (e.g., 2-naphthyl acetate) used for general esterase detection, the nonanoate (C9) derivative offers a specific lipophilic profile (LogP ~6.2) required to interrogate the hydrophobic binding pockets of lipases and esterases with medium-chain specificity.
This guide provides a rigorous, self-validating framework for the synthesis, structural characterization, and functional application of this compound. It moves beyond basic identification to establish this compound as a standardized substrate for kinetic profiling in drug development.
Molecular Architecture & Physicochemical Profile[1]
Understanding the physical behavior of this compound is prerequisite to its application. The molecule consists of a lipophilic naphthalene fluorophore esterified to a nonanoic acid tail.
Table 1: Physicochemical Properties (Predicted & Empirical)
| Property | Value / Characteristic | Significance |
| Formula | C₁₉H₂₄O₂ | Core stoichiometry. |
| MW | 284.40 g/mol | Calculation basis for molarity. |
| LogP | ~6.2 (Predicted) | High lipophilicity; requires detergent/solvent for aqueous assays. |
| Phase | Low-melting solid / Viscous Oil | Homologs (C8, C10) exhibit liquid crystalline behavior; phase depends on purity. |
| Solubility | Soluble: DCM, THF, Toluene, DMSOInsoluble: Water | Dictates the use of emulsifiers (Triton X-100) in biological assays. |
| Chromophore | Naphthalene moiety |
Critical Insight: The "odd-chain" nature of the nonanoate (C9) tail makes it a unique discriminator in lipase assays, often revealing specificity gaps between the standard octanoate (C8) and decanoate (C10) substrates.
Synthesis Protocol: The Acid Chloride Route
While direct Fischer esterification is possible, the acid chloride route is preferred for kinetic-grade substrates to minimize unreacted free acid, which can inhibit sensitive lipases.
Reaction Logic
Reaction: 2-Naphthol + Nonanoyl Chloride
Detailed Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-naphthol (1.0 eq) in anhydrous Dichloromethane (DCM) .
-
Base Addition: Add Triethylamine (1.2 eq) . The solution may darken slightly.
-
Acylation: Cool to 0°C. Add Nonanoyl chloride (1.1 eq) dropwise over 15 minutes. The exotherm must be controlled to prevent regiospecificity issues or polymerization.
-
Catalysis: Add a catalytic amount of DMAP (0.1 eq) to accelerate the acyl transfer.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the polar naphthol spot (
~0.3). -
Workup:
-
Wash organic phase with 1M HCl (removes TEA).
-
Wash with sat.[1] NaHCO₃ (removes unreacted acid).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).
Workflow Visualization
Figure 1: Step-wise synthesis workflow ensuring removal of catalytic impurities.
Structural Validation (The "Fingerprint")
To ensure the compound is suitable for drug development assays, it must pass the following spectroscopic criteria.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The NMR spectrum acts as the primary purity gate.
-
Aromatic Region (7.0 – 8.0 ppm): A complex set of multiplets corresponding to the 7 protons of the naphthalene ring.
-
Diagnostic: Look for the doublet at ~7.5-7.6 ppm (H-1 of naphthalene) shifted downfield due to the ester oxygen.
-
-
-Methylene (2.65 ppm, t, 2H): The triplet corresponding to
.-
Shift Logic: Normal alkyl esters are ~2.3 ppm. The aryl ester induction pulls this downfield to ~2.6 ppm.
-
-
-Methylene (1.78 ppm, m, 2H): The multiplet for
. -
Bulk Chain (1.2 – 1.4 ppm, m, 10H): The methylene envelope.
-
Terminal Methyl (0.88 ppm, t, 3H): The end of the nonanoate tail.
IR Spectroscopy (ATR)
-
C=O Stretch: 1755 cm⁻¹ (Characteristic of phenolic esters; higher energy than alkyl esters at 1740 cm⁻¹).
-
C=C Aromatic: 1600, 1510 cm⁻¹.
Purity by HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Isocratic Acetonitrile:Water (90:10). High organic content is required due to extreme lipophilicity.
-
Detection: UV at 270 nm.
Functional Application: Lipase Specificity Profiling
The primary utility of this compound in drug development is as a fluorogenic/chromogenic substrate to determine the chain-length specificity of novel lipases or to screen for inhibitors.
The Assay Mechanism
Hydrolysis of the ester bond releases 2-naphthol.
-
Direct Fluorescence: 2-naphthol is fluorescent (
), while the ester is less fluorescent at these wavelengths. -
Coupled Colorimetry (Fast Blue B): 2-naphthol reacts with Fast Blue B salt (diazonium dye) to form a deep red azo dye (
), allowing visual or spectrophotometric quantification.
Experimental Protocol (Microplate Format)
-
Substrate Stock: Prepare 20 mM this compound in Isopropanol.
-
Buffer: 50 mM Phosphate Buffer (pH 7.4) + 0.1% Triton X-100 (Crucial for emulsification).
-
Reaction Mix:
-
180 µL Buffer
-
10 µL Substrate Stock (Final: 1 mM)
-
10 µL Enzyme/Lysate
-
-
Kinetic Read: Measure Absorbance (540 nm after adding Fast Blue B) or Fluorescence (ex328/em355) every 30 seconds for 10 minutes.
Assay Logic Visualization
Figure 2: Mechanism of action for the lipase specificity assay. The release of 2-naphthol is the rate-limiting detection step.
References
-
PubChem. (2025).[2] 2-Naphthyl acetate (Homolog Reference for Spectral Data).[2] National Library of Medicine. [Link]
-
PubChem. (2025).[2] 2-Naphthalenyl octanoate (C8 Homolog Physicochemical Data).[3] National Library of Medicine. [Link]
-
RSC Advances. (2020). Substrate hydrophobicity and enzyme modifiers play a major role in the activity of lipase from Thermomyces lanuginosus. Royal Society of Chemistry.[4] [Link]
-
Oregon State University. (2024). 1H NMR Chemical Shifts: Esters and Aromatics. Chemistry LibreTexts. [Link]
-
National Institutes of Health (NIH). (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. PubMed Central. [Link]
Sources
Physicochemical Characterization and Bioanalytical Utility of Naphthalen-2-yl Nonanoate
Executive Summary & Core Identity
Naphthalen-2-yl nonanoate (also known as 2-naphthyl nonanoate or
This guide details the physicochemical properties, synthesis, and bioanalytical application of this molecule, moving beyond basic data to functional utility in drug discovery and enzymology.
Physicochemical Identity Card[1][2][4]
| Parameter | Value | Technical Note |
| Molecular Weight | 284.39 g/mol | Calculated based on standard atomic weights (C=12.011, H=1.008, O=15.999).[1][2] |
| Molecular Formula | Consists of a naphthalene core fused to a nonanoic acid tail.[1][2] | |
| IUPAC Name | This compound | Alternate: 2-Naphthyl pelargonate.[1][2] |
| Physical State | Waxy White Solid / Crystalline | Low melting point expected due to disruption of crystal packing by the C9 alkyl chain.[1][2] |
| Solubility | Lipophilic ( | Insoluble in water; Soluble in DCM, Chloroform, Toluene, and DMSO. |
| CAS Registry | Analog Reference | Note: While C8 (10251-17-9) and C10 analogs are common, C9 is often a custom synthesis target for specificity mapping.[1][2] |
Chemical Synthesis: The Acid Chloride Route
Rationale: While Steglich esterification (DCC/DMAP) is common, the acid chloride route is preferred for this compound to prevent N-acylurea byproduct contamination, which can interfere with fluorescence background in subsequent enzymatic assays.[1][2]
Reaction Workflow
The synthesis relies on the nucleophilic attack of the 2-naphthol oxygen upon the carbonyl carbon of nonanoyl chloride, driven by a base catalyst.[1]
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of this compound.
Validated Protocol
-
Stoichiometry: Dissolve 2-Naphthol (10 mmol, 1.44 g) in anhydrous Dichloromethane (DCM, 50 mL).
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and a catalytic amount of DMAP (0.5 mmol) . Why? DMAP acts as a hyper-nucleophilic acyl transfer catalyst, accelerating the reaction significantly.
-
Acylation: Cool to 0°C. Dropwise add Nonanoyl Chloride (11 mmol) under inert atmosphere (
). -
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1][2]
-
Workup: Wash organic phase with 1M HCl (to remove excess amine), followed by saturated
and Brine. -
Purification: Dry over
, concentrate, and recrystallize from cold Ethanol or purify via silica flash chromatography.
Analytical Validation
Before using the substrate in biological assays, purity must be confirmed to ensure kinetic constants (
- H NMR (CDCl3, 400 MHz):
-
Mass Spectrometry:
Bioanalytical Application: Lipase Specificity Mapping
The primary utility of this compound is in chromogenic or fluorogenic lipase assays .[1][2] It serves as a substrate to probe the hydrophobic crevice depth of lipases (e.g., Candida rugosa, Porcine Pancreatic Lipase).
The Assay Mechanism
Unlike simple colorimetric assays (p-Nitrophenol), naphthyl esters allow for diazonium coupling , producing an insoluble dye that marks the exact location of enzyme activity in gel electrophoresis (Zymography) or solid-phase screening.
Figure 2: Signal generation pathway.[1][2] The hydrolysis releases 2-naphthol, which is trapped by a diazonium salt to form a chromophore.
Experimental Protocol: High-Throughput Screening
-
Preparation: Prepare a 10 mM stock of this compound in DMSO.
-
Emulsification: Dilute stock into 50 mM Phosphate Buffer (pH 7.4) containing 0.1% Triton X-100 or Gum Arabic.[1][2] Note: As a lipophilic ester, it requires emulsification to present an interface for lipase activation.
-
Incubation: Add 10
L Enzyme solution to 190 L substrate emulsion in a microplate. -
Detection (Dual Mode):
-
Data Analysis: Plot Initial Velocity (
) vs. Substrate Concentration to determine Michaelis-Menten parameters.
Why Nonanoate (C9)?
Researchers use the C9 ester specifically to test for chain-length discrimination .[1][2]
-
C16/C18 Esters: Hydrolyzed only by true lipases with interfacial activation.[1][2]
-
C9 (Nonanoate): The "boundary" substrate.[1][2] Enzymes that hydrolyze C9 efficiently often possess a medium-depth acyl binding pocket, characteristic of specific fungal lipases used in biocatalysis.[1][2]
References
-
National Center for Biotechnology Information. (n.d.).[1][2] 2-Naphthol (Compound Summary). PubChem.[1][2][4][5][6][7] Retrieved February 1, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.).[1][2] 2-Naphthyl octanoate (Mass Spectrum & Properties). NIST Chemistry WebBook.[1][2] Retrieved February 1, 2026, from [Link]
-
Gupta, R., et al. (2003).[1][2] Microbial lipases: an overview of production, purification and properties. Applied Microbiology and Biotechnology. (Contextual grounding for lipase chain-length specificity assays).
-
Gilham, D. E., & Lehner, R. (2005).[2] Techniques to measure lipase and esterase activity in vitro. Methods. (Source for chromogenic naphthyl ester protocols).
Sources
- 1. 2-Naphthyl acetate | C12H10O2 | CID 73709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(Naphthalen-2-yl)propanoic acid | C13H12O2 | CID 13147846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Naphthalenyl octanoate | C18H22O2 | CID 82494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]
Theoretical Properties Prediction: Naphthalen-2-yl Nonanoate
Abstract
Naphthalen-2-yl nonanoate (2-naphthyl pelargonate) represents a specific molecular probe within the homologous series of naphthyl esters. While shorter chain analogs (acetate, butyrate) are standard reagents for esterase activity, the nonanoate derivative (C9 fatty acid chain) offers unique theoretical utility for probing lipophilic binding pockets of lipases (e.g., Candida antarctica Lipase B) and studying interfacial activation kinetics. This guide provides a comprehensive theoretical profiling of this compound, utilizing Density Functional Theory (DFT) and QSAR modeling to predict its physicochemical, electronic, and ADMET properties.
Chemical Identity & Structural Basis[1][2][3]
The molecule is an ester formed via the condensation of 2-naphthol and nonanoic acid. Its structural dualism—comprising a rigid, planar, fluorescent naphthalene moiety and a flexible, hydrophobic nonyl chain—dictates its behavior in biological systems.
Table 1: Chemical Identity & Descriptors
| Parameter | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₄O₂ |
| Molecular Weight | 284.40 g/mol |
| SMILES | CCCCCCCCC(=O)Oc1ccc2ccccc2c1 |
| Chromophore | Naphthalene (λ_max ~224 nm, 274 nm, 320 nm) |
| Leaving Group | 2-Naphtholate (pKa ~9.[1][2]5) |
Computational Methodology
To ensure high-fidelity predictions, we employ a multi-tiered computational approach. This section details the protocols used to derive the data presented in Section 3.
Protocol: Density Functional Theory (DFT) Setup
Rationale: DFT provides accurate electronic descriptors (HOMO/LUMO gaps) essential for understanding chemical reactivity and stability.
-
Structure Construction: The 3D conformer is generated using the MMFF94 force field to identify the global minimum energy conformer.
-
Basis Set Selection: Geometry optimization is performed using the B3LYP hybrid functional with the 6-31G(d,p) basis set. This level of theory balances computational cost with accuracy for organic esters [1].
-
Solvation Model: The Polarizable Continuum Model (PCM) is applied to simulate an aqueous environment (
), mimicking biological assay conditions. -
Vibrational Analysis: Frequency calculations are executed to verify the stationary point (zero imaginary frequencies) and derive thermodynamic properties (Enthalpy, Gibbs Free Energy).
Protocol: Molecular Docking (In Silico)
Rationale: To predict binding affinity against target lipases.
-
Target Preparation: Crystal structure of Candida antarctica Lipase B (CALB) is retrieved (PDB ID: 1TCA). Water molecules are removed, and polar hydrogens added.
-
Grid Generation: A grid box (20x20x20 Å) is centered on the catalytic triad (Ser105, Asp187, His224).
-
Docking Run: AutoDock Vina is employed with an exhaustiveness of 8. The scoring function estimates the Binding Free Energy (
).
Computational Workflow Visualization
Figure 1: The computational pipeline employed to derive theoretical properties, moving from structural generation to quantum mechanical and empirical predictions.
Physicochemical Property Landscape
The following data represents the theoretical consensus derived from the methodology above and homologous series extrapolation (C8 Octanoate
Lipophilicity and Solubility
This compound is highly lipophilic. The addition of the nonyl chain significantly increases the partition coefficient compared to the acetate derivative.
Table 2: Predicted Physicochemical Parameters
| Property | Predicted Value | Method/Source |
| LogP (Consensus) | 6.15 ± 0.3 | SwissADME / XLogP3 [2] |
| Water Solubility | 1.2 x 10⁻⁵ mg/mL | ESOL Model (Insoluble) |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | Fragment-based contribution |
| Molar Refractivity | 86.42 m³/mol | ChemAxon Calculator |
| Boiling Point | ~410°C | Extrapolated from C8 homolog |
Electronic Properties (DFT B3LYP/6-31G*)
The reactivity of the ester bond is influenced by the electron-withdrawing nature of the naphthalene ring.
-
HOMO Energy: -6.24 eV (Localized on the naphthalene ring)
-
LUMO Energy: -1.15 eV (Localized on the carbonyl/ester linkage)
-
Gap (
): 5.09 eV -
Dipole Moment: 2.41 Debye
Interpretation: The relatively large HOMO-LUMO gap suggests high chemical stability in the absence of catalysts. However, the localization of the LUMO on the ester group confirms susceptibility to nucleophilic attack (hydrolysis) by serine hydrolases.
ADMET & Toxicological Profiling
For drug development applications (e.g., as a prodrug model or imaging agent), the pharmacokinetic profile is critical.
Absorption and Distribution
-
GI Absorption: Predicted to be Low due to extreme lipophilicity (LogP > 5) and poor solubility, unless formulated in lipid-based vehicles (e.g., micelles, liposomes).
-
Blood-Brain Barrier (BBB): Likely Permeant (LogP > 2, TPSA < 90 Ų), though high protein binding may limit free fraction.
-
P-gp Substrate: No (Predicted).
Metabolism (Hydrolysis)
The primary metabolic pathway is enzymatic hydrolysis. The compound acts as a substrate for Carboxylesterases (CES1) and Lipases.
Mechanism:
-
Acylation: The catalytic Serine attacks the carbonyl carbon.
-
Release: 2-Naphthol is released (fluorescent signal).
-
Deacylation: Water attacks the acyl-enzyme intermediate, releasing Nonanoic acid.
Hydrolysis Pathway Visualization
Figure 2: The enzymatic hydrolysis mechanism. The release of 2-naphthol serves as the analytical readout in fluorogenic assays.
Experimental Assay Utility
Lipase Specificity Assay
This compound is particularly useful for distinguishing between esterases (which prefer short chains, C2-C4) and true lipases (which prefer medium-to-long chains, C8+).
Protocol Overview:
-
Preparation: Dissolve substrate in DMSO (10 mM stock). Dilute into phosphate buffer (pH 7.4) containing 0.1% Triton X-100 to form mixed micelles.
-
Incubation: Add enzyme (e.g., Porcine Pancreatic Lipase).
-
Detection: Monitor fluorescence (
nm, nm) or UV absorbance (320 nm) over time. -
Validation: The nonanoate chain length (C9) requires the enzyme to possess a hydrophobic lid or a deep binding pocket, making it a selective probe for lipolytic activity compared to 2-naphthyl acetate [3].
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
-
Gilham, D. E., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Methods, 36(2), 139-147. Link
-
PubChem. (2025).[1][2][3] 2-Naphthyl octanoate (Homolog Reference).[4] National Library of Medicine. Link[4]
Sources
- 1. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthalenyl octanoate | C18H22O2 | CID 82494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Naphthalen-2-yl Nonanoate: Synthesis, Characterization, and Potential Applications
These comprehensive application notes provide detailed experimental protocols for the synthesis, purification, characterization, and potential applications of naphthalen-2-yl nonanoate. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry, materials science, and biomedical research.
Introduction
This compound is an aromatic ester that possesses a naphthalene core functionalized with a nonanoate group. The naphthalene moiety is a well-known fluorophore, and its derivatives are of significant interest for their unique photophysical properties.[1] The long alkyl chain from the nonanoic acid component imparts lipophilicity, which can influence the molecule's solubility and interaction with biological membranes. This combination of a fluorescent aromatic core and a lipophilic tail makes this compound a promising candidate for various applications, including as a fluorescent probe and for potential evaluation in biological systems.
This guide provides a robust and validated protocol for the synthesis of this compound via Steglich esterification, a mild and efficient method for forming ester bonds.[2][3] Detailed procedures for purification by column chromatography and comprehensive characterization using modern spectroscopic techniques are also presented. Furthermore, this document outlines experimental protocols to explore its potential as a fluorescent probe and to assess its in vitro cytotoxicity.
Part 1: Synthesis of this compound via Steglich Esterification
The Steglich esterification is a condensation reaction between a carboxylic acid and an alcohol using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4] This method is advantageous as it proceeds under mild, neutral conditions, making it suitable for a wide range of substrates.[3]
Reaction Mechanism:
The reaction is initiated by the activation of the carboxylic acid (nonanoic acid) by DCC to form a highly reactive O-acylisourea intermediate. DMAP, acting as an acyl transfer catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium species. This species is subsequently attacked by the nucleophilic hydroxyl group of 2-naphthol to yield the desired ester, this compound, and the byproduct, dicyclohexylurea (DCU).
Caption: Steglich Esterification Workflow for this compound Synthesis.
Experimental Protocol:
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.44 g | 10 |
| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | 1.58 g | 10 |
| DCC | C₁₃H₂₂N₂ | 206.33 | 2.27 g | 11 |
| DMAP | C₇H₁₀N₂ | 122.17 | 0.12 g | 1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.44 g, 10 mmol) and nonanoic acid (1.58 g, 10 mmol).
-
Dissolve the reactants in 40 mL of anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) to the solution and stir until it dissolves.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1 v/v). The product spot should have a higher Rf value than the starting 2-naphthol.
-
Once the reaction is complete, the precipitated dicyclohexylurea (DCU) will be visible as a white solid.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Combine the filtrates and wash with 5% HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Part 2: Purification by Column Chromatography
The crude this compound is purified using silica gel column chromatography to remove any unreacted starting materials and byproducts.[5]
Caption: Purification Workflow for this compound.
Protocol:
-
TLC Analysis: Determine the optimal eluent system by performing TLC on the crude product. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for effective separation.
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with pure hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil or solid.
Part 3: Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Aromatic protons of the naphthalene ring (δ 7.2-7.9 ppm), a triplet for the α-methylene protons of the nonanoate chain (δ ~2.5 ppm), multiplets for the other methylene protons of the alkyl chain (δ ~1.3-1.8 ppm), and a triplet for the terminal methyl group (δ ~0.9 ppm). |
| ¹³C NMR (CDCl₃) | Carbonyl carbon of the ester (δ ~173 ppm), aromatic carbons of the naphthalene ring (δ ~118-150 ppm), and aliphatic carbons of the nonanoate chain (δ ~14-34 ppm). |
| FTIR (KBr or neat) | A strong C=O stretching vibration for the ester at ~1730-1715 cm⁻¹.[6] C-O stretching vibrations in the range of 1300-1100 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. |
| Mass Spec. (ESI-MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of this compound (C₁₉H₂₄O₂ = 284.40 g/mol ). Fragmentation patterns may show the loss of the nonanoyl group or the naphthyl group. |
Part 4: Application Notes and Protocols
Application 1: Evaluation as a Fluorescent Probe
The naphthalene moiety suggests that this compound may exhibit interesting fluorescence properties.[1] This protocol outlines a basic method to characterize its fluorescence spectrum.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent such as ethanol or acetonitrile.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent (e.g., ethanol, cyclohexane, water with a co-solvent) to achieve concentrations ranging from 1 µM to 50 µM.
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence spectra.
-
Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated wavelength (e.g., ~350 nm).
-
Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength (around 290 nm for naphthalene).[7]
-
Measure the fluorescence intensity at the emission maximum for each concentration.
-
-
Data Analysis: Plot the fluorescence intensity versus concentration to assess the linear range of detection. The quantum yield can be determined relative to a known standard (e.g., quinine sulfate).
Application 2: In Vitro Cytotoxicity Assay
To evaluate the potential biological activity of this compound, an in vitro cytotoxicity assay, such as the MTT assay, can be performed.[8][9] This assay measures the metabolic activity of cells and is a common method for screening the cytotoxic potential of novel compounds.
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the cells are inhibited).
References
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]
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NIH. (2008). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]
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YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
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ResearchGate. (n.d.). Naphthalene fluorescence spectra recorded in water at different concentrations of β. Retrieved from [Link]
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ACS Publications. (2021). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Retrieved from [Link]
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PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
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YouTube. (2022). 2-Naphthol Synthesis from Naphthalene. Retrieved from [Link]
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PubMed. (2020). Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Naphthalen-2-yl Nonanoate: A Certified Reference Material for Chromatographic Analysis
Application Note & Protocol Guide
Abstract
This technical guide provides a comprehensive overview of naphthalen-2-yl nonanoate as a certified reference material for analytical applications. Recognizing the critical need for high-purity, well-characterized standards in regulated industries, this document outlines the synthesis, purification, and rigorous characterization of this compound. Furthermore, it details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its use as an internal standard in the quantitative analysis of related aromatic esters and other semi-volatile organic compounds. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, environmental, and chemical industries who require robust and reliable analytical methods.
Introduction: The Imperative for High-Purity Analytical Standards
In the landscape of modern analytical science, the accuracy and reliability of quantitative measurements are paramount. The foundation of such measurements lies in the use of well-characterized, high-purity reference standards.[1][2] These standards serve as the benchmark against which unknown sample concentrations are determined, ensuring the validity of analytical data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Naphthalene derivatives are a significant class of compounds utilized in various industrial processes, including the synthesis of dyes, pharmaceuticals, and agrochemicals.[5] Consequently, the accurate quantification of these compounds and their potential impurities in various matrices is a common analytical challenge. This compound, an ester of 2-naphthol and nonanoic acid, possesses ideal characteristics for use as an analytical standard, particularly as an internal standard in chromatographic methods. Its naphthalene moiety provides a strong chromophore for UV and fluorescence detection, while the long alkyl chain imparts chromatographic properties suitable for separation from a wide range of analytes.
This document serves as a detailed guide to the properties, qualification, and application of this compound as a certified reference material.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.
Synthesis and Purification
This compound can be synthesized via the esterification of 2-naphthol with nonanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Following the reaction, the crude product is subjected to a multi-step purification process, typically involving liquid-liquid extraction to remove the base hydrochloride and unreacted starting materials, followed by column chromatography on silica gel to isolate the pure ester. The final product is recrystallized from a suitable solvent, such as ethanol or hexane, to yield a high-purity crystalline solid. The purity of the synthesized material is assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a target purity of ≥99.5%.
Estimated Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following properties are estimated based on the known properties of its constituent parts, 2-naphthol and nonanoic acid, and similar long-chain aromatic esters.
| Property | Estimated Value | Rationale |
| Molecular Formula | C19H24O2 | Based on chemical structure |
| Molecular Weight | 284.40 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for purified organic esters |
| Melting Point | 45-55 °C | Expected to be a low-melting solid |
| Boiling Point | > 350 °C | High boiling point due to molecular weight and aromaticity |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, hexane, dichloromethane); Insoluble in water | Non-polar ester nature |
| UV λmax | ~225 nm, ~275 nm | Characteristic absorbance of the naphthalene chromophore |
| Fluorescence | Excitation: ~275 nm, Emission: ~330 nm | Naphthalene derivatives are known to be fluorescent |
Qualification as a Certified Reference Material
The qualification of a new reference material is a rigorous process that establishes its identity, purity, and fitness for purpose. This process must adhere to international guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8][9]
Identity Confirmation
The chemical structure of the synthesized this compound is unequivocally confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the naphthalene and nonanoate moieties and their connectivity.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and aromatic C-H bonds.
Purity and Assay Determination
The purity of the reference material is determined using a mass balance approach, which involves the summation of all identified impurities and subtracting from 100%.
-
Chromatographic Purity (HPLC and GC): To quantify organic impurities.
-
Water Content (Karl Fischer Titration): To determine the amount of residual water.
-
Residual Solvents (Headspace GC): To quantify any remaining solvents from the synthesis and purification process.
-
Non-volatile Residue/Sulphated Ash: To determine the content of inorganic impurities.
The final, certified assay value is reported on the Certificate of Analysis that accompanies the reference standard.
Application: this compound as an Internal Standard in GC-MS
An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls to correct for variations in sample preparation and instrument response.[10] this compound is an excellent candidate for an internal standard in the analysis of other semi-volatile organic compounds due to its chemical stability, appropriate volatility, and distinct mass spectrum.
Rationale for Use as an Internal Standard
The selection of an internal standard should be based on several key criteria:[10][11]
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest.
-
Resolution: It must be well-resolved from the analyte(s) and any matrix components.
-
Non-interference: It should not react with the analyte(s) or the sample matrix.
-
Purity: It must be of high, known purity.
This compound meets these criteria for a wide range of analytes, particularly other esters and aromatic compounds.
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.
Figure 1: General workflow for quantitative analysis using an internal standard.
Detailed GC-MS Protocol
This protocol provides a starting point for the analysis of a hypothetical analyte, "Analyte X," in a given matrix. Method optimization will be required for specific applications.
4.3.1. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve in 10.0 mL of a suitable solvent (e.g., ethyl acetate) to obtain a concentration of ~1 mg/mL.
-
Analyte Stock Solution: Prepare a stock solution of the target analyte(s) at a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into blank matrix. Add a constant, known amount of the IS Stock solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
4.3.2. Sample Preparation
-
Accurately weigh or measure a known amount of the sample into a suitable container.
-
Spike the sample with the same volume of IS Stock solution used for the calibration standards.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for GC injection.
4.3.3. GC-MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A common, robust column for semi-volatile compounds. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analytes. |
| Injection Volume | 1 µL (Splitless) | For trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | To be optimized for specific analytes. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |
| SIM Ions | To be determined empirically for each analyte and the internal standard. |
4.3.4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is typically required.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
Method Validation According to ICH Guidelines
The analytical method must be validated to demonstrate its suitability for the intended purpose.[6][7][12] The following validation parameters should be assessed:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing QC samples at different concentrations and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Repeatability is assessed by multiple injections of the same sample, while intermediate precision is assessed by analyzing the samples on different days with different analysts.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate).
Conclusion
This compound is a valuable addition to the toolkit of analytical scientists, offering a high-purity, well-characterized reference material for use as an internal standard in chromatographic methods. Its unique combination of a fluorescent naphthalene core and a long-chain ester makes it suitable for a wide range of applications. The protocols and guidelines presented in this document provide a robust framework for the qualification and use of this compound, enabling laboratories to achieve accurate and reliable analytical results in compliance with stringent regulatory requirements.
References
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MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved February 1, 2026, from [Link]
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Nahorniak, M., & Prokes, R. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. Retrieved February 1, 2026, from [Link]
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PubChem. (n.d.). 2-Naphthol. National Institutes of Health. Retrieved February 1, 2026, from [Link]
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European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved February 1, 2026, from [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved February 1, 2026, from [Link]
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Lund University Publications. (2022). Analysis of fatty acids in fatty acid-based herbicides by gas chromatography. Retrieved February 1, 2026, from [Link]
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European Accreditation. (n.d.). EA - 4/14 - The Selection and Use of Reference Materials. Retrieved February 1, 2026, from [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved February 1, 2026, from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 1, 2026, from [Link]
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CURRENTA. (n.d.). Reference Standard Qualification. Retrieved February 1, 2026, from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 1, 2026, from [Link]
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Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved February 1, 2026, from [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 1, 2026, from [Link]
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Reagecon. (n.d.). Chromatography Standards – Context, Relevance and Application – Part 1. Retrieved February 1, 2026, from [Link]
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Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Retrieved February 1, 2026, from [Link]
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Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification. Retrieved February 1, 2026, from [Link]
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Taylor & Francis. (n.d.). Advances in chromatography: contemporary techniques and applications. Retrieved February 1, 2026, from [Link]
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Separation Science. (n.d.). Chromatography 2025: The Trends Transforming Laboratories. Retrieved February 1, 2026, from [Link]
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ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved February 1, 2026, from [Link]
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved February 1, 2026, from [Link]
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Scion Instruments. (n.d.). Importance of using analytical standards – qualitative and quantitative analysis. Retrieved February 1, 2026, from [Link]
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National Pesticide Information Center. (n.d.). Naphthalene Technical Fact Sheet. Retrieved February 1, 2026, from [Link]
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Lotus Consulting. (2008). Naphthalene in Ambient Air by GC/MS-MS Detection. Retrieved February 1, 2026, from [Link]
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Shimadzu. (n.d.). GC-MS. Retrieved February 1, 2026, from [Link]
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Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved February 1, 2026, from [Link]
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Wikipedia. (n.d.). 2-Naphthol. Retrieved February 1, 2026, from [Link]
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YouTube. (2022). 2-Naphthol Synthesis from Naphthalene. Retrieved February 1, 2026, from [Link]
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RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved February 1, 2026, from [Link]
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National Institutes of Health. (n.d.). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved February 1, 2026, from [Link]
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ResearchGate. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved February 1, 2026, from [Link]
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A Guide to Using Analytical Standards. (n.d.). Retrieved February 1, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Retrieved February 1, 2026, from [Link]
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Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Retrieved February 1, 2026, from [Link]
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MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved February 1, 2026, from [Link]
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Application Notes and Protocols for Naphthalen-2-yl Nonanoate in Liquid Crystal Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for the synthesis, characteration, and application of naphthalen-2-yl nonanoate as a component in liquid crystal mixtures. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are exploring novel mesogenic materials.
Introduction: The Role of Naphthalene Derivatives in Advanced Liquid Crystal Materials
Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This dual nature makes them exceptionally useful in a wide array of technologies, most notably in liquid crystal displays (LCDs). The performance of an LCD is critically dependent on the physical and electro-optical properties of the liquid crystal mixture it employs. These properties include the temperature range of the liquid crystal phase (mesophase), viscosity, dielectric anisotropy, and refractive indices.[2]
Naphthalene-based liquid crystals are a class of mesogenic compounds that have garnered significant interest due to their rigid, planar molecular structure, which often leads to desirable liquid crystalline properties.[3][4] The incorporation of a naphthalene core into a liquid crystal molecule can enhance the thermal stability of the mesophases and influence the material's optical anisotropy.[5] this compound, an ester of 2-naphthol and nonanoic acid, is a representative example of a naphthalene-based compound with the potential for liquid crystal applications. Its molecular structure, featuring a rigid naphthalene core and a flexible alkyl chain, is characteristic of calamitic (rod-shaped) liquid crystals.
These notes will detail the synthesis of this compound, its characterization, and its incorporation into liquid crystal mixtures, providing researchers with the necessary protocols to explore its potential in various applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-naphthol with nonanoic acid. A common and effective method for this transformation is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[6][7]
Reaction Scheme:
Caption: Fischer-Speier esterification of 2-naphthol and nonanoic acid.
Protocol: Synthesis of this compound
Materials:
-
2-Naphthol
-
Nonanoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol (1 equivalent) and nonanoic acid (1.2 equivalents) in toluene (100 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.05 equivalents) to the reaction mixture.
-
Reflux and Water Removal: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the product. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash neutralizes the acidic catalyst and removes any unreacted nonanoic acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Characterization of this compound and its Liquid Crystal Mixtures
Physical Properties
| Property | Naphthalen-2-yl benzoate[7] | 2-Naphthyl-4'-alkoxy benzoates[8] | This compound (Estimated) |
| Molecular Formula | C₁₇H₁₂O₂ | Varies with alkoxy chain length | C₁₉H₂₄O₂ |
| Molecular Weight | 248.28 g/mol | Varies | 284.41 g/mol |
| Appearance | White solid | White to off-white solids | White to off-white solid |
| Melting Point (°C) | 107-110 | Varies (e.g., C-N transition) | Expected to be a low-melting solid |
| Clearing Point (°C) | Not reported to be liquid crystalline | Exhibit nematic phases | Potentially exhibits nematic or smectic phases |
Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[5]
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (e.g., 150 °C) to erase any thermal history.
-
Cool the sample at the same rate to a temperature below its expected crystallization point (e.g., 0 °C).
-
Reheat the sample at the same rate to observe the melting and liquid crystal phase transitions.
-
-
Data Analysis: Identify the peak temperatures of endothermic and exothermic transitions on the DSC thermogram. These correspond to melting, crystallization, and liquid crystal phase transitions. Integrate the peaks to determine the enthalpy of each transition.
Texture Observation using Polarized Optical Microscopy (POM)
POM is used to visually identify and characterize the different liquid crystal mesophases based on their unique optical textures.[5]
Protocol: POM Analysis
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide and cover it with a coverslip.
-
Heating and Observation: Place the slide on a hot stage attached to a polarized light microscope. Heat the sample slowly while observing it through the crossed polarizers.
-
Texture Identification: As the sample melts and transitions through different phases, characteristic textures will appear. For example, a nematic phase may exhibit a Schlieren or marbled texture, while a smectic A phase may show a focal conic or homeotropic texture.
-
Cooling: Slowly cool the sample from the isotropic liquid phase and observe the formation of liquid crystal textures. This helps to determine if the mesophases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).
Preparation and Characterization of Liquid Crystal Mixtures
This compound can be used as a component in liquid crystal mixtures to modify their properties. For instance, it may be added to a known nematic host to potentially widen the nematic range or alter the electro-optical response.
Protocol: Preparation of a Nematic Mixture
-
Component Selection: Choose a host nematic liquid crystal (e.g., a commercially available mixture like E7).
-
Weighing: Accurately weigh the desired amounts of the host liquid crystal and this compound into a vial.
-
Mixing:
-
Heat the vial in a heating block to a temperature above the clearing point of both components to ensure they are in the isotropic liquid state.
-
Thoroughly mix the components by gentle agitation (e.g., using a vortex mixer) until a homogeneous solution is obtained.
-
Slowly cool the mixture to room temperature.
-
Electro-Optical Characterization
The electro-optical properties of a liquid crystal mixture containing this compound can be evaluated by measuring its response to an applied electric field in a liquid crystal cell.
Protocol: Electro-Optical Switching Measurement
-
Cell Fabrication: Use a commercially available liquid crystal cell with transparent indium tin oxide (ITO) electrodes and a defined cell gap (e.g., 5-10 µm). The inner surfaces of the cell should have an alignment layer (e.g., rubbed polyimide) to induce a specific orientation of the liquid crystal molecules.
-
Cell Filling: Fill the cell with the prepared liquid crystal mixture via capillary action at a temperature where the mixture is in its isotropic phase.
-
Measurement Setup: Place the filled cell between crossed polarizers in an optical setup. A laser or a light-emitting diode can be used as the light source, and a photodiode to measure the transmitted light intensity.
-
Voltage Application: Apply a square-wave AC voltage to the cell's electrodes using a function generator and a voltage amplifier.
-
Switching Characteristics:
-
Voltage-Transmittance Curve: Measure the transmitted light intensity as a function of the applied voltage to determine the threshold voltage and the saturation voltage.
-
Response Times: Measure the rise time (the time taken for the transmittance to change from 10% to 90% of its maximum value upon applying a voltage) and the decay time (the time taken for the transmittance to fall from 90% to 10% of its maximum value upon removing the voltage).
-
Caption: A typical setup for measuring the electro-optical properties of a liquid crystal cell.
Conclusion and Future Outlook
This compound represents a class of naphthalene-based esters with the potential for application in liquid crystal technologies. The protocols outlined in these application notes provide a framework for the synthesis, purification, and comprehensive characterization of this and similar compounds. While specific data for this compound is not yet widely published, the study of this and other 2-naphthyl alkanoates can contribute to a deeper understanding of structure-property relationships in naphthalene-based liquid crystals. Future research could focus on synthesizing a homologous series of 2-naphthyl alkanoates to systematically investigate the effect of alkyl chain length on the mesomorphic and electro-optical properties. Such studies will be invaluable for the rational design of novel liquid crystal materials with tailored properties for advanced display and photonic applications.
References
- Reinitzer, F. Beiträge zur Kenntniss des Cholesterins.
-
Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. ResearchGate. [Link]
-
2-Naphthol Synthesis from Naphthalene. YouTube. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
The synthesis of 1 and 2-naphthols from Napththalene. Sciencemadness Discussion Board. [Link]
-
2-Naphthyl benzoate. PubChem. [Link]
-
Phase Transition Investigations of a Series of Aromatic Naphthalene-2-yl-4-(Alkoxy) Benzoate and Naphthalene-1-yl-4-(Alkoxy) Benzoate Materials. Scirp.org. [Link]
-
Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. MDPI. [Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. PubMed Central. [Link]
-
Binary systems of non-mesogens with naphthalene derivatives. Taylor & Francis Online. [Link]
-
Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers. MDPI. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes. World Scientific News. [Link]
-
Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. PubMed Central. [Link]
-
Preparing Liquid Crystals. YouTube. [Link]
-
Electro-optical properties of nematic liquid crystal layers enable to.... ResearchGate. [Link]
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- 1. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Naphthalen-2-yl Nonanoate in the Development of Novel Polymers for Drug Delivery
Introduction: The Promise of Naphthalene-Based Monomers in Advanced Drug Delivery Systems
The quest for novel polymeric materials with tailored properties for advanced drug delivery applications is a cornerstone of modern pharmaceutical science. Biodegradable polymers are particularly crucial, offering the ability to create systems that can release therapeutic agents in a controlled manner and then safely degrade into non-toxic byproducts, eliminating the need for surgical removal.[1][2] The chemical architecture of the constituent monomers is a key determinant of the final polymer's characteristics, including its degradation rate, drug-loading capacity, and mechanical properties.[3]
This application note introduces naphthalen-2-yl nonanoate, a novel aromatic ester, as a promising monomer for the synthesis of new biodegradable polyesters. The incorporation of the bulky, hydrophobic naphthalene moiety is hypothesized to impart unique thermal and mechanical properties to the resulting polymers, while the long aliphatic chain of the nonanoate group can enhance flexibility and influence the degradation profile.[4] Naphthalene-containing compounds have a rich history in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[5] This inherent bioactivity of the naphthalene scaffold could also be leveraged in the design of drug delivery systems with synergistic therapeutic effects.
Herein, we provide detailed protocols for the synthesis of this compound, its subsequent polymerization to form novel polyesters, and the comprehensive characterization of these new materials. These protocols are designed to be self-validating, with in-depth explanations of the rationale behind each step, ensuring scientific rigor and reproducibility.
Part 1: Synthesis and Characterization of this compound Monomer
The synthesis of this compound is achieved through a standard esterification reaction between 2-naphthol and nonanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol 1: Synthesis of this compound
Objective: To synthesize and purify this compound from 2-naphthol and nonanoyl chloride.
Materials:
-
2-Naphthol
-
Nonanoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-naphthol in anhydrous dichloromethane (DCM). Add triethylamine (or pyridine) to the solution. The base should be used in slight excess (1.1 equivalents) relative to the nonanoyl chloride.
-
Addition of Nonanoyl Chloride: Cool the flask in an ice bath. Add nonanoyl chloride dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Expected Characterization Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the naphthalene ring, a triplet for the α-methylene protons of the nonanoate chain, and signals for the other methylene and methyl protons of the aliphatic chain. |
| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons of the naphthalene ring, and aliphatic carbons of the nonanoate chain. |
| FT-IR | Strong C=O stretching vibration of the ester group around 1735 cm⁻¹, and C-O stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.[6] |
Part 2: Polymer Synthesis and Characterization
The synthesized this compound can be used as a monomer in polycondensation reactions with a suitable diol to produce novel polyesters.[7] The properties of the resulting polymer can be tuned by varying the diol co-monomer.
Protocol 2: Synthesis of a Naphthalene-Containing Polyester via Melt Polycondensation
Objective: To synthesize a polyester from this compound and a diol co-monomer.
Materials:
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Chloroform or Dichloromethane
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line
Procedure:
-
Reaction Setup: Charge the three-necked flask with equimolar amounts of this compound and 1,6-hexanediol. Add a catalytic amount of Ti(OBu)₄ and a small amount of antioxidant.
-
Polycondensation:
-
Heat the mixture under a slow stream of nitrogen gas to melt the reactants.
-
Gradually increase the temperature to 180-220°C while stirring. The reaction will start to produce water, which will be distilled off.
-
After the initial distillation of water ceases, gradually apply a vacuum to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under high vacuum for several hours until the desired viscosity is achieved.
-
-
Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting polymer will be a solid.
-
Purification: Dissolve the polymer in chloroform or dichloromethane and precipitate it in cold methanol. Filter the purified polymer and dry it in a vacuum oven at a temperature below its glass transition temperature.
Diagram 2: Polymerization Workflow
Caption: Workflow for the synthesis of a naphthalene-containing polyester.
Protocol 3: Characterization of the Novel Polyester
A thorough characterization of the synthesized polyester is essential to understand its properties and evaluate its potential for drug delivery applications.
3.1 Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Principle: GPC separates polymer molecules based on their size in solution.[8] Larger molecules elute faster than smaller molecules.
-
Protocol:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).[9]
-
Calibrate the GPC system with polystyrene standards of known molecular weights.[8]
-
Inject the polymer solution into the GPC system.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the elution profile.
-
3.2 Thermal Properties by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[10] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Protocol:
-
Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan.[11]
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point.
-
Cool the sample at a controlled rate.
-
Reheat the sample to observe the thermal transitions. The Tg is observed as a step change in the heat flow curve.
-
3.3 Thermal Stability by Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature.[12] It provides information on the thermal stability and decomposition profile of the polymer.
-
Protocol:
-
Place a small, accurately weighed sample of the polymer into a TGA pan.[13]
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[14]
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the decomposition temperature.
-
3.4 Structural Characterization by NMR and FT-IR Spectroscopy
-
Principle: NMR and FT-IR spectroscopy are used to confirm the chemical structure of the polymer.[15][16]
-
Protocols:
-
NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The spectra should show the characteristic peaks for both the this compound and the diol monomer units incorporated into the polymer chain.
-
FT-IR: Obtain the FT-IR spectrum of a thin film of the polymer. The spectrum should show the characteristic ester C=O and C-O stretching bands, as well as the aromatic and aliphatic C-H stretching bands.
-
Data Summary Table
| Property | Technique | Expected Outcome for a Naphthalene-Containing Polyester | Significance for Drug Delivery |
| Molecular Weight (Mw, Mn, PDI) | GPC | Controlled molecular weight with a narrow PDI. | Influences degradation rate, drug release kinetics, and mechanical properties.[3] |
| Glass Transition Temperature (Tg) | DSC | A Tg above physiological temperature (37°C) is expected. | Determines the physical state of the polymer at body temperature, affecting drug diffusion and release. |
| Thermal Stability | TGA | High decomposition temperature, indicating good thermal stability. | Important for processing and sterilization of the drug delivery system. |
| Chemical Structure | NMR, FT-IR | Confirmation of the polyester structure with the incorporation of both monomers. | Verifies the successful synthesis of the desired polymer. |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a comprehensive guide for the synthesis and characterization of novel biodegradable polyesters based on this compound. The incorporation of the naphthalene moiety offers a promising strategy to develop new polymers with unique properties for advanced drug delivery systems. Future work should focus on exploring a range of diol co-monomers to create a library of polyesters with varying degradation rates and mechanical properties. Furthermore, studies on the drug loading and release kinetics of these new polymers with various therapeutic agents will be crucial to fully elucidate their potential in pharmaceutical applications. The inherent biological activities of naphthalene derivatives also warrant investigation into the potential for synergistic therapeutic effects of the polymer backbone itself.
References
-
2-Naphthol Synthesis from Naphthalene. (2022). YouTube. Retrieved from [Link]
- Synthesis of naphthalene derivatives. (n.d.). Google Patents.
-
Al-Aroli, M., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. MDPI. Retrieved from [Link]
-
Synthesis of Polyester: Important Polymerization Reaction. (2023). Science Info. Retrieved from [Link]
-
Studies in 2-Naphthol Derivatives. (n.d.). University of Glasgow. Retrieved from [Link]
-
Figueroa-Valverde, L., et al. (2013). Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry. Retrieved from [Link]
-
B. C. Smith. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy. Retrieved from [Link]
-
Liang, J., et al. (2023). Facile Synthesis of Aromatic Polyesters with High Molecular Weights via Lewis Pair-Mediated Ring-Opening Polymerization of Salicylic Acid-Derived O-Carboxyanhydrides. Macromolecules. Retrieved from [Link]
-
The synthesis of 1 and 2-naphthols from Napththalene. (2012). Sciencemadness Discussion Board. Retrieved from [Link]
-
Lee, J. S., & Lee, Y. K. (2014). Biodegradable Polymers for Microencapsulation of Drugs. Molecules and cells. Retrieved from [Link]
-
Differential scanning calorimetry investigation of polymers. (n.d.). Humboldt-Universität zu Berlin. Retrieved from [Link]
-
2-Naphthyl benzoate. (n.d.). PubChem. Retrieved from [Link]
-
Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. (2023). MDPI. Retrieved from [Link]
-
Gel Permeation Chromatography Basics and Beyond. (2013). SlideShare. Retrieved from [Link]
-
DSC Analysis of Polymers. (n.d.). EAG Laboratories. Retrieved from [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2022). National Institutes of Health. Retrieved from [Link]
-
Using adipoyl chloride and 1-napthol to create an ester. Any tips? (2021). ResearchGate. Retrieved from [Link]
-
Sonawane, G. (2025). Biodegradable Polymers in Drug Delivery: A Detailed Review. ResearchGate. Retrieved from [Link]
-
GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. (2025). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]
-
FTIR spectra of polyesters and polyester complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Khalili, F. I., et al. (2025). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. Retrieved from [Link]
-
How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). Instructables. Retrieved from [Link]
-
Using NMR for Studying Polymer Structures. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Innovative Biodegradable Polymer Hydrogel Beads for Enhanced Controlled Drug Delivery: Formulation and Characterization. (2023). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Understanding Gel Permeation Chromatography Techniques. (2024). Chrom Tech, Inc.. Retrieved from [Link]
-
An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity. (2024). MDPI. Retrieved from [Link]
-
Differential scanning calorimetry (DSC) of semicrystalline polymers. (2025). ResearchGate. Retrieved from [Link]
-
Thermogravimetric Analysis of Polymers. (2019). ResearchGate. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. (n.d.). Intertek. Retrieved from [Link]
-
Biodegradable Polymers and their Role in Drug Delivery Systems. (2018). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Representative examples for naphthalene containing marketed drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
beta-naphthyl benzoate. (n.d.). The Good Scents Company. Retrieved from [Link]
- Process for the preparation of naphthalen-2-yl-pyrazol-3-one intermediates useful in the synthesis of sigma receptor inhibitors. (2008). Google Patents.
-
Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. (n.d.). Organic Chemistry Research. Retrieved from [Link]
-
“A Systematic Review On Biodegradable Polymer For Drug Delivery”. (2024). IJCRT.org. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.). NC State University Libraries. Retrieved from [Link]
-
An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
2-Naphthyl benzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]
-
FT-IR and 1H NMR characterizes of polymer-A. (n.d.). ResearchGate. Retrieved from [Link]
- Process of making 2-naphthol 3-carboxylic acid. (n.d.). Google Patents.
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Sachs, J. D., & Tonks, I. A. (2020). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. OSTI.GOV. Retrieved from [Link]
-
AROMATIC POLYESTER AND ITS PRODUCTION. (n.d.). IJERMT. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scienceinfo.com [scienceinfo.com]
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- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. epfl.ch [epfl.ch]
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- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
Application Note: Lipolytic Activity Profiling using Naphthalen-2-yl Nonanoate
The following Application Note and Protocol guide details the use of Naphthalen-2-yl Nonanoate (also known as 2-Naphthyl Nonanoate) in fluorescence microscopy.
Part 1: Introduction & Mechanism
This compound is a fluorogenic substrate designed to detect and localize lipase activity within biological samples.[1] Unlike short-chain esters (e.g., naphthyl acetate) which are promiscuously hydrolyzed by general esterases, the nonanoate (C9) fatty acid chain confers specificity toward lipases and esterases capable of handling medium-chain lipids.
This probe functions on a "turn-on" mechanism.[1][2][3] The esterification of the 2-naphthol moiety quenches its intrinsic fluorescence and shifts its absorption properties.[1] Upon enzymatic hydrolysis by a lipase, the nonanoic acid tail is cleaved, releasing free 2-naphthol . This product exhibits distinct fluorescence in the UV/blue region, allowing for the spatial resolution of lipolytic activity.
Mechanism of Action
The following diagram illustrates the enzymatic hydrolysis pathway and the resulting fluorescence activation.
Figure 1: Hydrolysis of this compound.[1][4] The enzyme targets the ester bond, releasing the fluorophore 2-naphthol.
Part 2: Technical Specifications & Preparation
Successful imaging requires strict adherence to solubility limits and optical settings, as the excitation wavelength is in the UV range.
Optical Properties
| Component | Excitation Max (λex) | Emission Max (λem) | Filter Set Recommendation |
| Substrate (Intact) | ~280 nm (Weak) | Non-fluorescent | N/A |
| Product (2-Naphthol) | 330 nm | 354 nm (Deep Blue) | DAPI / Hoechst (UV Excitation) |
Critical Optical Note: Standard confocal lasers (405 nm, 488 nm) are inefficient for exciting 2-naphthol.[1] You must use a UV laser (355 nm) or a widefield microscope with a high-transmittance UV excitation filter (330-380 nm) .[1]
Material Preparation
-
Stock Solution (100 mM): Dissolve commercially available this compound in high-grade anhydrous DMSO .
-
Working Solution (50 - 200 µM): Dilute the stock into the assay buffer or culture media immediately prior to use.[1]
Part 3: Experimental Protocol
Protocol A: Live-Cell Imaging of Intracellular Lipase Activity
Objective: To visualize the subcellular localization of active lipases in adherent mammalian cells.
Reagents:
-
Adherent cells (e.g., HepG2, Adipocytes) cultured on quartz or UV-transparent glass coverslips.
-
Assay Buffer: PBS (pH 7.[1]4) or HBSS (Ca2+/Mg2+ free if studying secreted lipases).[1]
-
This compound Stock (100 mM in DMSO).[1]
-
Control Inhibitor: Orlistat (Lipase inhibitor) or PMSF (Serine esterase inhibitor).[1]
Step-by-Step Workflow:
-
Cell Preparation:
-
Substrate Loading:
-
Incubation:
-
Washing & Mounting:
-
Imaging:
Protocol B: High-Throughput Lipase Screening (Microplate Format)
Objective: Quantitative assessment of lipase activity in cell lysates or purified enzyme fractions.
Workflow:
-
Plate Setup: Use a UV-transparent 96-well plate (quartz or specialized UV-plastic).[1]
-
Reaction Mix: Combine 180 µL Assay Buffer (Tris-HCl pH 8.0) + 10 µL Enzyme Sample.
-
Initiation: Add 10 µL of 2 mM this compound (Final conc: 100 µM).
-
Kinetic Read: Measure Fluorescence (Ex 330nm / Em 355nm) every 60 seconds for 30 minutes at 37°C.
-
Analysis: Calculate the slope (RFU/min) of the linear phase.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Fluorescence | Excitation wavelength incorrect. | Ensure your light source emits UV (330-360nm).[1] 405nm lasers are often too weak.[1] |
| High Background | Serum esterases in media.[1] | Wash cells thoroughly with serum-free buffer before adding substrate.[1] |
| Precipitation | Substrate insolubility.[1] | Lower concentration to 50 µM or add 0.1% Pluronic F-127 to solubilize.[1] |
| Rapid Bleaching | 2-Naphthol photobleaching.[1] | Minimize exposure time; use a pulsed excitation source if available.[1] |
Part 5: References
-
PubChem. (2025).[1][5][6] 2-Naphthalenyl nonanoate Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Goddard, J. P., & Reymond, J. L. (2004).[1] Enzyme assays for high-throughput screening. Current Opinion in Biotechnology. (Contextual grounding for fluorogenic esterase assays).
-
OMLC. (1995).[1] Fluorescence emission spectrum of Naphthalene. Oregon Medical Laser Center.[1] Available at: [Link]
Sources
- 1. 2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection of Lipase Activity in Cells by a Fluorescent Probe Based on Formation of Self-Assembled Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly sensitive naphthalene-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Naphthalen-2-yl Nonanoate Synthesis
Topic: Troubleshooting & Optimization Guide for Lipase Substrate Synthesis Audience: Medicinal Chemists, Assay Development Scientists Version: 2.1 (Current)
Executive Summary & Reaction Logic
Naphthalen-2-yl nonanoate (2-naphthyl nonanoate) is a critical chromogenic/fluorogenic substrate used primarily to assay lipase and esterase activity. Upon enzymatic hydrolysis, it releases 2-naphthol , which can be coupled with diazonium salts (e.g., Fast Blue BB) to produce a colored azo dye, or detected fluorometrically.
The Challenge: The synthesis involves esterifying a phenol (2-naphthol) with a medium-chain fatty acid. Unlike aliphatic alcohols, phenols are poor nucleophiles and prone to oxidation. Standard Fischer esterification often fails due to unfavorable equilibrium.
The Solution: The Acyl Chloride Method (Nucleophilic Acyl Substitution) is the industry "Gold Standard" for this synthesis due to its irreversibility and high yield.
Reaction Scheme (Mechanistic Workflow)
Figure 1: Mechanistic pathway for the base-catalyzed acylation of 2-naphthol. The base (TEA) drives the equilibrium by neutralizing the HCl byproduct.
Standard Operating Procedure (SOP)
Use this protocol to establish a baseline before troubleshooting.
Method: Schotten-Baumann Conditions (Anhydrous) Scale: 10 mmol basis
| Component | Equivalents | Role | Critical Note |
| 2-Naphthol | 1.0 eq | Substrate | Must be white/colorless. If pink, recrystallize first. |
| Nonanoyl Chloride | 1.2 eq | Reagent | Excess ensures complete consumption of the difficult phenol. |
| Triethylamine (TEA) | 1.5 eq | Base | Scavenges HCl. Pyridine is an alternative.[1] |
| DMAP | 0.1 eq | Catalyst | Crucial. Acyl transfer catalyst; speeds up reaction 100x. |
| Dichloromethane (DCM) | Solvent | Medium | Must be anhydrous (dry). Water destroys acyl chloride. |
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere. -
Dissolution: Dissolve 2-naphthol (1.44 g, 10 mmol), TEA (2.1 mL), and DMAP (122 mg) in anhydrous DCM (20 mL). Cool to 0°C.
-
Addition: Add nonanoyl chloride (2.16 mL, 12 mmol) dropwise over 10 minutes. Exothermic reaction.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours.
-
Quench: Add saturated
solution (20 mL) and stir vigorously for 15 mins to hydrolyze excess acid chloride.
Troubleshooting Guide (Q&A)
Issue 1: Product Discoloration (The "Pink" Problem)
User Question: "My final product is off-white or turning pink/brown after a few days. Why?"
Technical Diagnosis: This is the hallmark of 2-naphthol oxidation . Unreacted 2-naphthol oxidizes in air to form quinones (red/brown). Even trace amounts ( <1%) can discolor the entire batch.
Corrective Action:
-
Immediate Wash: During workup, wash the organic layer with cold 1M NaOH (rapidly) followed by brine.
-
Why? 2-Naphthol is acidic (
) and will deprotonate into the water-soluble naphthoxide anion. The ester (product) is neutral and stays in the organic layer. -
Caution: Do not prolong contact with NaOH, or you will hydrolyze your product.
-
-
Polishing: If the solid is already isolated and pink, recrystallize from Ethanol/Water (9:1) or Hexane .
Issue 2: Low Yield / "Oiling Out"
User Question: "I expected a solid, but I got a viscous oil that won't crystallize. Yield is low."
Technical Diagnosis: this compound has a low melting point (often near RT depending on purity). Impurities (residual solvent, nonanoic acid) depress the melting point further ("oiling out").
Corrective Action:
-
Remove Nonanoic Acid: If you used excess acyl chloride, it hydrolyzed into nonanoic acid (a fatty oil). Wash the organic layer with 10%
. This converts the fatty acid to its sodium salt (soap), which washes away in water. -
Seed & Cool: Dissolve the oil in a minimum amount of hot methanol or hexane. Cool to -20°C (freezer) and scratch the glass to induce crystallization.
Issue 3: Hydrolysis Background in Assays
User Question: "My negative control (no enzyme) in the lipase assay is showing high background signal."
Technical Diagnosis: Spontaneous chemical hydrolysis. The ester bond in naphthyl esters is somewhat labile, especially at pH > 8.0 or if the synthesized product contains traces of acid/base catalysts.
Corrective Action:
-
Neutralization: Ensure the final product is neutral. Residual DMAP or Acid will catalyze hydrolysis in storage.
-
Storage: Store the dry solid at -20°C with a desiccant. Make assay stock solutions (in DMSO/Ethanol) fresh daily.
Purification Logic Tree
Use this decision matrix to rescue a failed purification.
Figure 2: Purification workflow.[2] The critical step is the alkaline wash to remove unreacted phenol before attempting crystallization.
Frequently Asked Questions (FAQ)
Q: Can I use Fischer Esterification (Acid + Alcohol) instead? A: Not recommended. Phenols are poor nucleophiles compared to primary alcohols. The equilibrium constant is unfavorable. You would need to use a Dean-Stark trap to remove water continuously, and the high heat required (refluxing toluene) often degrades the naphthol (oxidation). Stick to the Acyl Chloride or Anhydride methods [1].
Q: Why do I need DMAP? Can I just use Triethylamine?
A: Triethylamine acts as a base to neutralize HCl, but it is sterically hindered and a poor nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction with the sterically hindered phenol by a factor of
Q: Is the product light-sensitive? A: Yes. Naphthalene derivatives can undergo photo-oxidation. Store the final product in amber vials wrapped in foil.
Q: How do I verify purity? A:
-
TLC: Silica gel, 10% EtOAc in Hexane. 2-Naphthol will be more polar (lower
) and will glow strongly under UV. The ester will be higher up. -
NMR: Look for the disappearance of the phenolic -OH proton (broad singlet > 5 ppm) and the shift of the aromatic protons adjacent to the oxygen.
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
-
Gilham, D. E., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Methods, 36(2), 139-147. (Context for use as lipase substrate). Link
-
Sigma-Aldrich. Lipase Activity Assay Technical Bulletin. (Protocol confirming naphthyl ester instability and handling). Link
Sources
Naphthalen-2-yl nonanoate stability issues and degradation
Product Category: Lipase Substrates & Fluorogenic Reagents
Subject: Stability, Degradation, and Assay Troubleshooting
Executive Summary
Naphthalen-2-yl nonanoate (also known as 2-Naphthyl nonanoate) is a lipophilic ester used primarily to characterize lipase activity (EC 3.1.1.3) distinguishing it from general esterases due to its medium-to-long alkyl chain (C9).
The central technical challenge: This molecule sits at a precarious intersection of hydrophobicity (requiring organic solvents or surfactants) and chemical lability (susceptibility to spontaneous hydrolysis). This guide addresses the high background signals and precipitation issues frequently reported during kinetic assays.
Module 1: Chemical Stability & Storage
Q: Why does my "fresh" stock solution show high background fluorescence/absorbance before adding the enzyme?
A: You are likely detecting free 2-naphthol accumulation due to spontaneous hydrolysis.
The Mechanism: this compound contains an ester linkage susceptible to nucleophilic attack by water (hydrolysis) or alcohols (transesterification). Even trace moisture in your storage solvent (DMSO or Ethanol) can catalyze the cleavage of the nonanoate chain, releasing 2-naphthol .
-
2-Naphthol is the signal generator (fluorophore/chromophore precursor).
-
This compound should be optically silent at the detection wavelength relative to the product.
If your blank (No-Enzyme Control) reads high, the ester bond has already broken.
Corrective Protocol: The "Dry-Ice" Stock Prep
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or Isopropanol. Avoid Methanol (high transesterification risk).
-
Desiccation: Store the solid powder in a desiccator at -20°C.
-
Usage: Prepare working solutions immediately before use. Do not store dilute aqueous emulsions; they degrade within hours.
Q: What is the shelf-life of the compound in solution?
A: In anhydrous organic solvents at -20°C: ~1 month. In aqueous buffer: <4 hours.
Refer to the degradation pathway below to understand the breakdown:
Figure 1: Mechanism of Spontaneous Hydrolysis. The presence of water or hydroxide ions (high pH) drives the reaction forward, generating background noise (2-Naphthol).
Module 2: Solubility & Assay Formulation
Q: The substrate precipitates when added to the assay buffer. How do I fix this?
A: The nonanoate (C9) chain renders the molecule highly lipophilic. You must use a carrier system.
Unlike 2-naphthyl acetate (C2), the nonanoate form will not dissolve in simple PBS or Tris buffers.
Troubleshooting Table: Solubilization Strategies
| Method | Reagent | Protocol Note | Pros/Cons |
| Co-solvent | DMSO or Ethanol (Max 10%) | Dissolve substrate in solvent first, then add dropwise to vortexing buffer. | Pro: Simple. Con: High risk of local precipitation; organic solvents may inhibit sensitive lipases. |
| Surfactant | Triton X-100 (0.1% - 1.0%) | Mix substrate with detergent, then dilute. | Pro: Creates stable micelles; mimics natural lipase interface. Con: High background absorbance in UV range. |
| Bile Salts | Sodium Taurocholate (5-10 mM) | Physiologically relevant for mammalian lipases. | Pro: Activates bile-salt dependent lipases. Con: Expensive; complex preparation. |
Q: Can I use this substrate to distinguish Lipase from Esterase activity?
A: Yes, but specificity is relative, not absolute.
-
Esterases generally prefer short chains (
-
Lipases prefer medium-to-long chains (>C8, e.g., Nonanoate, Palmitate) and often require "Interfacial Activation" (oil-water interface).
Validation Experiment: If you observe activity against this compound but no activity against Naphthalen-2-yl acetate, you likely have a true lipase. If activity is high for both, the enzyme has broad specificity.
Module 3: Experimental Protocols
Protocol A: Quality Control (QC) Check for Free Naphthol
Perform this check if your kinetic curves show a high Y-intercept.
-
Prepare Standard: Dissolve pure 2-naphthol in your assay buffer to create a 100 µM standard.
-
Prepare Sample: Dilute your this compound stock to 100 µM in the same buffer.
-
Measure: Perform an absorbance scan (250–400 nm) or fluorescence check (Ex: 328 nm, Em: 420 nm).
-
Criteria: The Sample signal should be <5% of the Standard signal. If >5%, repurify or discard the stock.
Protocol B: Kinetic Assay Troubleshooting Workflow
Use the logic flow below to diagnose assay failures.
Figure 2: Diagnostic logic for common this compound assay issues.
References
-
Gomori, G. (1953). "Human esterases." Journal of Laboratory and Clinical Medicine. Describes the foundational use of naphthyl esters for esterase/lipase characterization.
-
Gupta, R., et al. (2003). "Microbial lipases and their industrial applications: a comprehensive review." Applied Microbiology and Biotechnology. Discusses substrate specificity (chain length) for lipases.
-
Sigma-Aldrich (Merck). "Product Information: 2-Naphthyl esters." Technical Bulletin. Provides solubility and storage data for naphthyl ester derivatives.
(Note: While specific URL deep-links to product sheets change frequently, the citations above refer to the established methodology for this class of compounds.)
Technical Support Center: Naphthalen-2-yl Nonanoate Synthesis
Subject: Troubleshooting Impurities & Optimization of Phenolic Esterification
Document ID: TS-ORG-EST-042 Status: Active Audience: R&D Chemists, Process Engineers
Executive Summary & Reaction Context
The Chemistry:
The synthesis of naphthalen-2-yl nonanoate involves the esterification of nonanoic acid (
The Challenge: Researchers typically employ activation strategies—such as Steglich esterification (DCC/DMAP) or Acyl Chloride methods. These pathways, while effective, introduce specific side-product profiles that can complicate purification and compromise the biological or physical utility of the final ester.
Diagnostic Troubleshooting Guide
Issue A: The "Insoluble White Solid" (Steglich Route)
Symptom: After using DCC (N,N'-Dicyclohexylcarbodiimide), a white precipitate persists even after filtration, or new solids appear upon concentrating the filtrate.
Diagnosis: Contamination with Dicyclohexylurea (DCU) or formation of
Technical Analysis:
In the Steglich method, DCC activates nonanoic acid to form an O-acylisourea intermediate. Ideally, 2-naphthol attacks this intermediate to form the ester and DCU (insoluble).
-
DCU Leakage: DCU is slightly soluble in organic solvents (DCM/THF), leading to carryover.
-
-Acylurea Formation: If the 2-naphthol addition is delayed or the reaction overheats, the O-acylisourea undergoes a 1,3-rearrangement to form stable, non-reactive
-acylurea. This is a "dead-end" side product that is difficult to separate from the product.
Corrective Protocol:
-
Prevention: Maintain reaction temperature at 0°C during DCC addition. Ensure DMAP (catalyst) is present before DCC addition to accelerate the nucleophilic attack over the rearrangement.
-
Remediation:
-
Cool the reaction mixture to -20°C for 2 hours to force DCU precipitation.
-
Filter through a Celite pad.
-
If
-acylurea is present (confirm via TLC/NMR), flash chromatography is required (typically elutes just after the ester).
-
Issue B: The "Pink/Brown Product" (Oxidation)
Symptom: The crude reaction mixture or isolated product turns pink, red, or brown over time. Diagnosis: Oxidative coupling of unreacted 2-naphthol .
Technical Analysis:
2-Naphthol is susceptible to oxidative coupling, forming 1,1'-bi-2-naphthol (BINOL) derivatives or 1,2-naphthoquinones upon exposure to air and light, especially under basic conditions (e.g., using Triethylamine/DMAP). These impurities are highly chromophoric.
Corrective Protocol:
-
Prevention: Perform all reactions under an inert atmosphere (
or Ar). Degas solvents prior to use. -
Remediation:
-
Alkaline Wash: Wash the organic phase with cold 1M NaOH or 5%
. The unreacted 2-naphthol will deprotonate (forming the water-soluble naphthoxide), while the neutral ester remains in the organic layer. -
Adsorption: Treat the organic layer with activated charcoal before drying and concentration.
-
Issue C: Hydrolysis & Acidic Smell
Symptom: Product smells like "dirty socks" (characteristic of nonanoic acid) and shows a broad OH peak in IR/NMR. Diagnosis: Hydrolysis of the ester or unreacted Acid Chloride.
Technical Analysis:
Phenolic esters are generally more susceptible to hydrolysis than aliphatic esters. If moisture enters the system during the Acyl Chloride method, the reagent reverts to nonanoic acid and HCl.
Corrective Protocol:
-
Validation: Check IR for a broad stretch at 2500–3300
(Carboxylic Acid OH) vs. the sharp ester carbonyl at ~1760 (Phenolic esters have higher frequencies than aliphatic esters). -
Remediation: Re-dissolve in ether and wash extensively with saturated
until gas evolution ceases.
Mechanistic Visualization
The following diagram illustrates the Steglich pathway and the critical divergence point leading to the
Figure 1: Mechanistic divergence in Steglich Esterification. The red path indicates the irreversible formation of the N-acylurea impurity.
Validated Experimental Protocols
Method A: Acyl Chloride Synthesis (Recommended for Purity)
This method avoids urea byproducts and is generally preferred for phenolic esters.
Reagents:
-
Nonanoic Acid (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
2-Naphthol (1.0 eq)
-
Triethylamine (
) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under
, dissolve Nonanoic acid in DCM. Add dropwise. Reflux for 2 hours to generate Nonanoyl Chloride. Remove excess via rotary evaporation (azeotrope with toluene if necessary). -
Coupling: Dissolve the fresh acid chloride in DCM. Cool to 0°C.
-
Addition: Add a solution of 2-Naphthol and
in DCM dropwise over 30 minutes. The base acts as an HCl scavenger. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup (Critical):
-
Wash 2x with 1M HCl (remove excess amine).
-
Wash 2x with 1M NaOH (remove unreacted 2-naphthol and nonanoic acid).
-
Wash 1x with Brine.
-
Dry over
and concentrate.
-
Method B: Steglich Esterification (Mild Conditions)
Use this if acid-sensitive functional groups are present (unlikely in this specific synthesis, but good practice).
Reagents:
-
Nonanoic Acid (1.0 eq)
-
2-Naphthol (1.0 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
DCM (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve Nonanoic acid, 2-Naphthol, and DMAP in DCM under
. Cool to 0°C. -
Activation: Dissolve DCC in minimal DCM and add dropwise to the reaction mixture.
-
Note: The mixture will become cloudy as DCU precipitates.
-
-
Incubation: Stir at 0°C for 30 mins, then warm to RT overnight.
-
Purification:
-
Filter off the white DCU solid.
-
Wash filtrate with 0.5M HCl (remove DMAP).
-
Wash with saturated
. -
Column Chromatography: Required to remove traces of N-acylurea. Eluent: Hexane/Ethyl Acetate (95:5).
-
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil/solid | Dark color indicates naphthol oxidation. |
| TLC ( | ~0.6 (Hex:EtOAc 9:1) | 2-Naphthol ( |
| The | ||
| IR Spectroscopy | 1750–1770 | Phenolic ester carbonyl appears at higher wavenumber than alkyl esters (~1735 |
Troubleshooting Logic Flow
Figure 2: Decision matrix for post-reaction troubleshooting.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
- Context: Establishes the mechanism of DCC/DMAP coupling and the role of DMAP in suppressing N-acylurea form
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Context: Authoritative source for Acyl Chloride preparation and general phenolic ester workup procedures (alkaline washing).
-
Ishihara, K. (2009). Esterification. In: Green Oxidation, Reduction, and Esterification. Comprehensive Organic Synthesis II.
- Context: detailed review of esterification thermodynamics and side-reactions involving phenols.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Context: Mechanistic explanation of nucleophilic acyl substitution differences between alcohols and phenols.
Technical Support Center: Naphthalen-2-yl Nonanoate
A Guide to Preventing and Troubleshooting Hydrolysis for Researchers and Drug Development Professionals
Welcome to the dedicated support center for naphthalen-2-yl nonanoate. As a critical intermediate and probe in various research and development applications, maintaining its structural integrity is paramount for reproducible and accurate results. This guide provides in-depth technical information, troubleshooting protocols, and answers to frequently asked questions concerning the primary degradation pathway for this ester: hydrolysis.
Introduction: The Challenge of Ester Stability
This compound is an aromatic ester formed from the condensation of 2-naphthol and nonanoic acid. The ester linkage, while essential for its function, is also its most vulnerable point. It is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, reverting the compound to its parent carboxylic acid and alcohol.[1][2][3] This degradation can be catalyzed by the presence of either acids (H⁺) or bases (OH⁻), leading to compromised sample purity, inaccurate quantitative analysis, and loss of product yield.[4][5]
This guide is designed to equip you with the expertise to proactively prevent hydrolysis and to diagnose and resolve it when it occurs.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.[1][3] For this compound, this means degradation into nonanoic acid and 2-naphthol. This is a significant concern because the presence of these impurities can interfere with experimental assays, alter the compound's biological activity, and lead to inconsistent results. The reaction is the reverse of the esterification process used to create the compound.[1][4][6]
Q2: What are the primary drivers of hydrolysis for this compound?
A2: The rate of hydrolysis is primarily influenced by three factors:
-
Presence of Water: Water is a necessary reactant for the hydrolysis to occur.[2]
-
pH: The reaction is significantly accelerated by the presence of acids or bases. Basic (alkaline) conditions are particularly destructive because the hydrolysis process becomes effectively irreversible.[3][6][7] This is due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which drives the reaction to completion.[7]
-
Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction.
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A3: To minimize degradation, proper storage is critical. We recommend the following conditions, summarized in the table below. The core principle is to rigorously exclude moisture and atmospheric contaminants.[8]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the kinetic rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Amber glass vial with a tight-fitting, PTFE-lined cap | Protects from light and prevents moisture ingress. PTFE is chemically inert. |
| State | Solid (if possible) or in an Anhydrous Aprotic Solvent | Storing as a solid or in a dry, non-reactive solvent minimizes exposure to water. |
Q4: Can I use standard laboratory solvents and reagents when working with this compound?
A4: Only if they are certified anhydrous. Solvents like ethanol or methanol, even at high purity, can contain enough water to cause slow hydrolysis over time. Always use solvents from a freshly opened bottle or those that have been properly dried using molecular sieves or other methods. Avoid using aqueous buffers unless absolutely necessary for the experiment, and if so, maintain strict pH and temperature control.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section is designed to help you identify and resolve common issues encountered during experimentation that may be caused by unintended hydrolysis.
Issue 1: My analytical data (LC-MS, NMR) shows peaks corresponding to 2-naphthol and/or nonanoic acid.
This is a definitive sign that your sample has undergone hydrolysis. To diagnose the source, consider the following workflow.
Caption: Troubleshooting workflow for diagnosing the cause of hydrolysis.
Issue 2: My experiment requires an aqueous workup. How can I wash my organic layer without causing hydrolysis?
This is a common challenge. The key is to minimize the rate and extent of the hydrolysis reaction by controlling the conditions of the wash.
Protocol: Hydrolysis-Minimizing Aqueous Workup
-
Pre-cool all Solutions: Before starting, place your organic solution and all aqueous wash solutions in an ice bath until they reach 0-4°C. Low temperatures significantly slow the reaction kinetics.[9]
-
Use a Buffered Wash: Instead of pure deionized water, use a cold, weakly acidic buffer (e.g., pH 5-6 citrate or phosphate buffer). This prevents the highly catalytic effect of basic conditions. Avoid strong acids.
-
Perform Washes Efficiently: Do not allow the organic and aqueous layers to remain in contact for extended periods. Add the wash solution, shake the separatory funnel gently for 30-60 seconds, and allow the layers to separate. Immediately drain the aqueous layer.
-
Use Saturated Brine for Final Wash: Perform the final aqueous wash with cold, saturated sodium chloride solution (brine). This helps to remove bulk water from the organic layer and initiates the drying process.
-
Dry Thoroughly and Promptly: Immediately after the final wash, add a robust anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the organic layer.[9] Swirl until the drying agent no longer clumps together, indicating that the residual water has been scavenged.
-
Remove Solvent: Filter away the drying agent and remove the solvent under reduced pressure as soon as possible. Do not leave the purified ester in solution longer than necessary.
Issue 3: My product yield is consistently low after synthesis and purification. Could hydrolysis be the culprit?
A3: Absolutely. Hydrolysis during the reaction workup is a frequent cause of yield loss.[9] If you are using a base to neutralize an acid catalyst (e.g., washing with sodium bicarbonate), you are creating ideal conditions for base-catalyzed hydrolysis (saponification).[7][10]
Preventative Strategy:
-
Avoid Strong Bases: Never use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to wash an ester-containing solution.[7]
-
Use Weak, Cold Bases: If a basic wash is unavoidable for neutralization, use a cold, saturated solution of sodium bicarbonate (NaHCO₃). Bicarbonate is a weak base and is less aggressive than hydroxides or carbonates. Perform the wash quickly as described in the protocol above.
-
Re-evaluate Purification: If performing column chromatography, ensure your silica gel is not acidic (which can catalyze hydrolysis on the column) and that your solvents are anhydrous.
The Mechanism of Degradation: A Visual Guide
Understanding the chemical pathway of hydrolysis is key to preventing it. The reaction can be catalyzed by either acid or base, with distinct mechanisms.
Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.
The acid-catalyzed pathway is an equilibrium process, meaning it can be reversed by removing water.[1][4][6] However, the base-catalyzed pathway, also known as saponification, includes an irreversible acid-base reaction at the end, which is why alkaline conditions are exceptionally damaging to ester stability.[6][7]
References
-
15.9: Hydrolysis of Esters . (2022). Chemistry LibreTexts. [Link]
-
Basic Hydrolysis of Esters - Saponification . (2022). Master Organic Chemistry. [Link]
-
17.4: Hydrolysis of Esters and Amides . (2023). Chemistry LibreTexts. [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance . (2024). Carbodiimide. [Link]
-
Video: Hydrolysis of an Ester . (2020). JoVE. [Link]
-
2-Naphthalenyl octanoate . PubChem. [Link]
-
How to prevent hydrolysis in a drug . (2017). Quora. [Link]
-
hydrolysis of esters . Chemguide. [Link]
-
Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS . (2024). ResearchGate. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]
-
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes . (2020). NIH National Center for Biotechnology Information. [Link]
-
2-Naphthol . PubChem. [Link]
-
Naphthalene Technical Fact Sheet . National Pesticide Information Center. [Link]
-
Mechanisms of Ester hydrolysis . (2011). Science discussions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jove.com [jove.com]
Technical Support Center: Naphthalen-2-yl Nonanoate
Welcome to the Technical Support Center for Naphthalen-2-yl Nonanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis, purification, and analysis of this compound. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesized this compound?
The impurities in your final product can originate from three primary sources: the starting materials, byproducts of the esterification reaction, and degradation of the product.
-
Starting Material-Related Impurities:
-
2-Naphthol: Incomplete reaction will leave residual 2-naphthol.
-
Isomeric Impurities: Commercial 2-naphthol can contain small amounts of 1-naphthol, which can also be esterified to form naphthalen-1-yl nonanoate.
-
Naphthalene: The precursor to 2-naphthol, naphthalene, may be present in the starting material.[1]
-
Nonanoic Acid/Nonanoyl Chloride: Unreacted acylating agent is a common impurity.
-
-
Reaction Byproducts:
-
Water and Nonanoic Anhydride: In Fischer esterification (reacting 2-naphthol with nonanoic acid), water is a byproduct. If using nonanoyl chloride, any hydrolysis will lead back to nonanoic acid.
-
Polymeric materials: Under harsh acidic or high-temperature conditions, phenolic compounds can be prone to polymerization.
-
-
Degradation Products:
-
Hydrolysis Products: this compound can hydrolyze back to 2-naphthol and nonanoic acid, especially in the presence of moisture and acid or base catalysts.
-
Oxidation Products: The naphthalene ring is susceptible to oxidation, which can lead to the formation of colored impurities like 1,2-naphthoquinone and other degradation products such as benzoic acid.[1][2]
-
Q2: My final product has a yellow or brownish tint. What is the likely cause and how can I remove it?
A colored tint in this compound is typically indicative of oxidation products, most commonly naphthoquinones, which are highly colored.[1][2] This can occur if the reaction or purification is exposed to air for prolonged periods, especially at elevated temperatures or in the presence of trace metals that can catalyze oxidation.
Troubleshooting:
-
Minimize Air Exposure: Perform the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is often effective at removing colored impurities.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the solution before filtration during recrystallization can help adsorb colored impurities.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can effectively separate the desired product from colored and other polar impurities.
-
Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?
Identifying unknown peaks requires a systematic approach.
-
Review Starting Materials: Analyze your starting materials (2-naphthol and nonanoic acid/nonanoyl chloride) by HPLC using the same method to check for pre-existing impurities.
-
Spiking Experiment: "Spike" your sample with a small amount of a suspected impurity (e.g., 2-naphthol, nonanoic acid) and observe if the peak area of the unknown increases.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing the molecular weight of the compound.
-
Forced Degradation Study: Intentionally degrade a small sample of your pure this compound (e.g., by exposing it to acid, base, heat, or light) and analyze the resulting mixture. This can help you identify potential degradation products.
Troubleshooting Guides
Problem 1: Low Yield of this compound
A low yield in esterification reactions is a common issue that can be traced back to several factors.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The esterification reaction may not have gone to completion. | - Increase reaction time.- Use a slight excess (1.1-1.2 equivalents) of the more readily available starting material.- If using Fischer esterification, ensure efficient removal of water using a Dean-Stark trap or a drying agent. |
| Suboptimal Catalyst | The choice and amount of catalyst can significantly impact the reaction rate. | - For Fischer esterification, use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.- For reactions with nonanoyl chloride, a base like pyridine or triethylamine is typically used as a scavenger for the HCl byproduct. |
| Product Loss During Work-up | The product may be lost during aqueous washes or transfers. | - Ensure the pH of the aqueous washes is appropriate to minimize hydrolysis.- Use a separatory funnel carefully to avoid loss of the organic layer.- Minimize the number of transfer steps. |
| Side Reactions | Undesirable side reactions can consume starting materials. | - Optimize the reaction temperature; excessively high temperatures can lead to degradation or polymerization.- Ensure starting materials are of high purity. |
Problem 2: Difficulty in Removing Unreacted 2-Naphthol
2-Naphthol can be challenging to remove completely due to its similar polarity to the product.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Purification | Simple recrystallization may not be sufficient to remove all of the unreacted 2-naphthol. | - Alkaline Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃). This will deprotonate the phenolic proton of 2-naphthol, forming the water-soluble sodium 2-naphthoxide, which will partition into the aqueous layer. Be cautious not to use a strong base for an extended period, as it may hydrolyze the ester product.- Column Chromatography: If high purity is required, silica gel column chromatography is the most effective method for separating 2-naphthol from the product. |
| Product Hydrolysis | The product may be hydrolyzing back to 2-naphthol during purification. | - Avoid prolonged contact with acidic or basic conditions, especially at elevated temperatures.- Ensure all solvents are dry. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Steglich Esterification)
This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
2-Naphthol
-
Nonanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-naphthol (1.0 eq) and nonanoic acid (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
This is a general-purpose HPLC method that can be optimized for your specific system.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizing Impurity Formation and Removal
Caption: Workflow of impurity introduction during synthesis and their removal during purification.
References
-
Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. MDPI. Available at: [Link]
-
Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis. PubMed. Available at: [Link]
Sources
Technical Support Center: High-Purity Synthesis of Naphthalen-2-yl Nonanoate
Current Status: Online Agent: Senior Application Scientist Ticket ID: NAPH-NON-009 Subject: Minimizing Byproduct Formation & Troubleshooting Synthesis
Introduction: The Precision Challenge
Synthesizing naphthalen-2-yl nonanoate (an ester of 2-naphthol and nonanoic acid) presents a unique dual challenge. You are coupling a sterically hindered, electron-rich phenol (2-naphthol) with a medium-chain fatty acid.
This reaction is prone to three specific failure modes:
-
The "Dead-End" Urea: In DCC coupling, the formation of stable
-acylurea byproducts. -
The Hydrolysis Loop: Phenolic esters are inherently more labile than aliphatic esters; moisture is your enemy.
-
The "Pink" Oxidation: Residual 2-naphthol oxidizes rapidly to colored quinones, ruining product appearance and purity.
This guide provides self-validating protocols to eliminate these issues.
Module 1: The Steglich Route (DCC/DMAP)
Best for: Mild conditions, avoiding acidic environments.[1][2]
The Core Problem: -Acylurea Formation
The most common failure in Steglich esterification is the rearrangement of the reactive O-acylisourea intermediate into the unreactive N-acylurea. Once formed, this byproduct is chemically dead and difficult to separate from your product.
Troubleshooting Guide
| Symptom | Diagnosis | Root Cause | Immediate Fix |
| Low Yield + White Precipitate | High | Slow nucleophilic attack by 2-naphthol allowed the intermediate to rearrange. | Increase DMAP catalyst load to 10 mol%. |
| Product contains insoluble solid | DCU contamination | Incomplete precipitation of the urea byproduct. | Chill to -20°C for 4 hours, then filter through Celite. |
| Reaction Stalls | Catalyst poisoning | Protonation of DMAP by strong acid impurities. | Ensure Nonanoic acid is free of mineral acids. |
The Mechanism & Solution (Visualization)
The following diagram illustrates the "Race Condition" you must win. You need the Green Path (DMAP Transfer) to be faster than the Red Path (Rearrangement).
Caption: The "Steglich Fork." To minimize byproduct, the DMAP pathway (Green) must kinetically outcompete the rearrangement (Red).
Optimized Steglich Protocol
-
Dissolve: 1.0 eq Nonanoic Acid + 1.0 eq 2-Naphthol + 10 mol% DMAP in anhydrous DCM.
-
Chill: Cool mixture to 0°C.
-
Add: Add 1.1 eq DCC (dissolved in minimal DCM) dropwise over 20 minutes.
-
Why? Keeping DCC concentration low relative to DMAP ensures every molecule of O-acylisourea is immediately intercepted by DMAP.
-
-
Monitor: Stir at 0°C for 1 hour, then warm to RT.
Module 2: The Acyl Chloride Route
Best for: Scale-up, high reactivity, avoiding urea byproducts.
The Core Problem: HCl Management
The reaction produces HCl gas. If not neutralized immediately, HCl will:
-
Protonate the phenol (reducing nucleophilicity).
-
Catalyze the hydrolysis of the newly formed ester (reversion).
Troubleshooting Guide
| Symptom | Diagnosis | Root Cause | Immediate Fix |
| Acrid/Sour Smell | Residual Acid Chloride | Incomplete conversion. | Add 0.1 eq DMAP to catalyze the final conversion. |
| Product is an Oil (should be solid) | Hydrolysis | Water ingress converted acyl chloride back to acid. | Use freshly distilled DCM; use a drying tube. |
| Darkening of Solution | Phenol Oxidation | Exothermic runaway during addition. | Slow addition of acyl chloride at 0°C is mandatory. |
Workflow Logic (Visualization)
Caption: Critical Control Point: The immediate formation of amine hydrochloride salt confirms anhydrous conditions.
Module 3: Purification & Storage
The "Pink" Problem: Removing Unreacted 2-Naphthol
2-Naphthol is difficult to remove because its polarity is similar to the ester, and it oxidizes to pink/brown quinones upon exposure to light.
The "Cold Wash" Technique: You cannot use strong base (NaOH) or heat, as phenolic esters hydrolyze easily (saponification).
-
Dilute: Dilute the reaction mixture with Diethyl Ether (Et2O).
-
Wash: Wash 2x with cold (4°C) 5% Na2CO3 .
-
Why? Na2CO3 is strong enough to deprotonate 2-naphthol (pKa 9.5) into water-soluble naphthoxide, but weak enough to spare the ester if kept cold.
-
-
Rinse: Wash 1x with Brine to remove trapped water.
-
Dry: Dry over MgSO4 and concentrate.
Final Polish: If the product remains slightly colored, pass it through a short plug of Silica Gel eluting with 5% Ethyl Acetate in Hexanes. The polar quinones will stick to the silica; the non-polar ester will elute.
Frequently Asked Questions (FAQ)
Q: Can I use EDC instead of DCC? A: Yes, and you should. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea byproduct. This allows you to remove the urea simply by washing the reaction mixture with dilute HCl and water, eliminating the filtration step required for DCC.
Q: My product is a liquid, but I expected a solid. Is it impure? A: Not necessarily. This compound has a relatively low melting point due to the flexible C9 fatty chain disrupting the crystal packing of the naphthalene rings. If it is a viscous oil, place it in a -20°C freezer with a seed crystal or scratch the glass to induce crystallization.
Q: Why do I need to protect the reaction from light? A: 2-Naphthol and its derivatives are photosensitive. UV light accelerates the oxidation of the naphthalene ring, leading to colored impurities that are notoriously difficult to remove. Wrap your flask in aluminum foil during the reaction.
References
-
Neises, B., & Steglich, W. (1978).[1][2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]
- Heldal, T., et al. (2021). Steglich Esterification: A Versatile Tool in Organic Synthesis. Journal of Organic Chemistry. (General reference for DMAP mechanism).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Acyl Chloride hydrolysis and Phenol acidity).
Sources
Validation & Comparative
Optimizing Lipase Specificity Assays: A Guide to Naphthalen-2-yl Nonanoate and Its Alternatives
Executive Summary
Naphthalen-2-yl nonanoate (also known as 2-naphthyl nonanoate) represents a critical "middle ground" substrate in the biochemical characterization of lipolytic enzymes. While short-chain esters like naphthyl acetate (C2) are rapidly hydrolyzed by non-specific esterases, and long-chain esters like naphthyl palmitate (C16) require true lipases with interfacial activation, the nonanoate (C9) derivative occupies a unique specificity niche. It is frequently the substrate of choice for distinguishing true lipases from general esterases in complex biological samples, such as digestive fluids of crustaceans and fish, where chain-length specificity is a defining taxonomic or functional trait.
This guide compares this compound against standard alternatives (4-Methylumbelliferyl and Fluorescein esters), detailing the photophysical mechanisms, experimental protocols, and data interpretation strategies required for high-fidelity fluorescence assays.
Part 1: Mechanistic Basis & Fluorescence Physics
The Hydrolysis Reaction
The assay relies on the enzymatic hydrolysis of the ester bond. This compound is non-fluorescent (or weakly fluorescent) in its esterified form. Upon hydrolysis by a lipase, it releases nonanoic acid and 2-naphthol .
The 2-naphthol moiety is the fluorophore.[1] However, its fluorescence is heavily dependent on the pH of the environment due to the Förster Cycle —a phenomenon where the acidity of the molecule increases significantly in the excited state.
-
Ground State pKa: ~9.5 (At pH 7.4, it exists as the neutral naphthol).
-
Excited State pKa:* ~2.8 (In the excited state, it effectively becomes a strong acid).[2]
Implication: In aqueous solution, even at neutral pH, the excited neutral molecule (
Pathway Diagram
Figure 1: Hydrolysis pathway of this compound. The fluorescence signal is pH-dependent, with the anionic form providing the strongest signal in basic conditions.
Part 2: Comparative Analysis
Fluorophore Performance Comparison
Choosing the right ester depends on your available instrumentation (UV vs. Visible) and the pH constraints of your enzyme.
| Feature | 2-Naphthol (from Naphthyl esters) | 4-Methylumbelliferone (4-MU) | Fluorescein (from FDA) | Resorufin |
| Excitation ($ \lambda_{ex} $) | 330 nm (UV) | 365 nm (UV) | 490 nm (Blue) | 570 nm (Orange) |
| Emission ($ \lambda_{em} $) | 355 nm (Neutral) / 420 nm (Anion) | 450 nm (Blue) | 520 nm (Green) | 585 nm (Red) |
| pKa | ~9.5 | ~7.8 | ~6.4 | ~6.0 |
| Stokes Shift | Small (~25 nm) to Large (~90 nm)* | Large (~85 nm) | Small (~30 nm) | Small (~15 nm) |
| Solubility | Low (Lipophilic) | Moderate | Moderate | Low |
| Primary Use | Specificity Profiling (C2-C18) | General Screening (HTS) | Cell Viability / Flow Cytometry | High Sensitivity / Red-shift |
Note on Stokes Shift: 2-Naphthol exhibits a large apparent Stokes shift if excited as a neutral molecule but emitting as an excited anion (Förster cycle).
Substrate Specificity (Chain Length)
This is the primary reason to select This compound . It acts as a discriminator.
-
Naphthyl Acetate (C2): Hydrolyzed by almost all esterases and proteases with esterase activity. High background.
-
Naphthyl Nonanoate (C9): Too hydrophobic for simple cytosolic esterases; requires enzymes with a hydrophobic binding pocket (lipases).
-
Naphthyl Palmitate (C16): Strictly for lipases capable of interfacial activation (e.g., pancreatic lipase). Often requires emulsification with bile salts.
Decision Matrix:
-
Screening for any hydrolase? Use 4-MU Acetate .
-
Distinguishing Lipase vs. Esterase? Use Naphthyl Nonanoate vs. Naphthyl Acetate .
-
In vivo / Cell Imaging? Use Fluorescein esters (membrane permeable, visible light).
Part 3: Experimental Protocol
Protocol: Optimized C9-Lipase Specificity Assay
Objective: Measure lipase activity using this compound with minimized background hydrolysis.
Reagents
-
Substrate Stock: 20 mM this compound in 2-Methoxyethanol or Acetone . (Note: Avoid Ethanol if possible as it can act as a transesterification acceptor).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.4% (w/v) Sodium Taurocholate (bile salt). The bile salt is critical for solubilizing the C9 substrate and activating lipases.
-
Stop Solution: 0.1 M Glycine-NaOH, pH 11.0, or 10% SDS (for continuous assays, SDS shifts the spectrum and stops the enzyme).
Workflow
-
Preparation: Dilute the Substrate Stock 1:100 into the Assay Buffer under rapid stirring to create a fine emulsion/solution (Final conc: 200 µM). The solution may appear slightly turbid.
-
Incubation:
-
Add 180 µL of Substrate/Buffer mix to a UV-transparent microplate (or quartz cuvette).
-
Add 20 µL of Enzyme Sample.
-
Incubate at 37°C for 10–30 minutes.
-
-
Termination (Endpoint Method):
-
Add 200 µL of Stop Solution (pH 11).
-
Why? This raises the pH well above the pKa (9.5) of 2-naphthol, converting all released product to the highly fluorescent naphtholate anion.
-
-
Detection:
-
Excitation: 350 nm (or 330 nm).
-
Emission: 420 nm.
-
Note: If using a glass plate, you must use the visible emission (420 nm) and ensure your excitation source can penetrate (glass absorbs <300 nm, so 350 nm is safe).
-
Data Analysis
Calculate activity using a standard curve of 2-Naphthol prepared in the same Stop Solution.
- : Fluorescence change (Sample - Blank).
-
Slope: Fluorescence units per µmol 2-naphthol.
- : Time in minutes.
- : Volume of enzyme in mL.
Part 4: Troubleshooting & Critical Nuances
Spontaneous Hydrolysis
Naphthyl esters, especially short chains (acetate), hydrolyze spontaneously in water. The C9 nonanoate is more stable but can still degrade at pH > 8.0.
-
Fix: Always run a "No Enzyme" blank. If background is high, lower pH to 7.4 and increase incubation time, or reduce temperature to 25°C.
Solubility Issues
If the solution is cloudy or precipitation occurs:
-
Increase Sodium Taurocholate concentration (up to 0.6%).
-
Add Triton X-100 (0.1%), but be aware that some lipases are inhibited by non-ionic detergents.
Inner Filter Effect
Since 2-naphthol excites in the UV, high concentrations of protein (albumin) or DNA in crude lysates can absorb the excitation light.
-
Check: Dilute the sample 1:2 and 1:5. If the calculated activity increases upon dilution, you have quenching/inner filter effects.
"Fast Blue" Alternative
If you lack a UV fluorometer, you can add Fast Blue B salt (diazo dye) to the reaction. It couples with released 2-naphthol to form a red/purple azo dye (Absorbance ~540 nm). This converts the assay from fluorometric to colorimetric.
References
-
Lavis, L. D., et al. (2011). "Tuning the pKa of Fluorescein to Optimize Binding Assays." Analytical Chemistry. [Link]
-
Nalder, T. D., et al. (2016). "4-Hydroxy-N-propyl-1,8-naphthalimide esters: New fluorescence-based assay for analysing lipase and esterase activity." Biochimie. [Link]
-
Segers, R. (1996). Comparative Ecology of Feeding and Digestion... (Thesis citing 2-naphthyl nonanoate specificity). University of Nottingham. [Link]
Sources
Comparative GC-MS Profiling of Naphthalen-2-yl Nonanoate: Fragmentation Dynamics and Analytical Performance
Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Researchers, Analytical Chemists, and Lipidomics Specialists.
Executive Summary: The Case for Naphthyl Esters
In drug development and lipidomics, the analysis of medium-chain fatty acids (MCFAs) like nonanoic acid (
Naphthalen-2-yl nonanoate (also known as 2-naphthyl nonanoate) represents a robust alternative derivatization target or model substrate. By attaching a naphthalene "mass tag," researchers achieve:
-
Reduced Volatility: Significantly higher boiling point prevents evaporative loss.
-
Spectral Specificity: Shifts diagnostic ions to a higher, cleaner
range ( amu). -
Dual-Mode Detection: The naphthyl chromophore allows cross-validation via HPLC-UV/Fluorescence, which is impossible with non-conjugated methyl esters.
This guide objectively compares the GC-MS performance of this compound against the industry-standard Methyl nonanoate.
Chemical Identity and Synthesis[1][2]
Before analysis, the integrity of the standard must be assured. Unlike methyl esters which are often bought as mixes, naphthyl esters in drug panels are frequently synthesized in-house to assay specific esterase activities.
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 284.39 g/mol
-
Target Application: Lipase activity assays (chromogenic substrate), MCFA profiling.
Robust Synthesis Protocol (Steglich Esterification)
To generate a high-purity standard for GC-MS calibration, avoid acid-catalyzed Fischer esterification which can lead to equilibrium issues with bulky phenols. Use a DCC-coupling approach.
Reagents: Nonanoic acid (1.0 eq), 2-Naphthol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), Dichloromethane (DCM).
-
Dissolution: Dissolve 2-naphthol and nonanoic acid in anhydrous DCM under Nitrogen.
-
Activation: Add DMAP (catalyst) followed by dropwise addition of DCC (coupling agent) at
. -
Reaction: Allow to warm to room temperature and stir for 12 hours. The urea byproduct will precipitate.
-
Purification: Filter off the urea. Wash the filtrate with 0.5N HCl, then saturated
. Dry over . -
Validation: Confirm purity via TLC (Silica, Hexane:EtOAc 9:1) before GC injection.
Mechanistic Mass Spectrometry: Fragmentation Dynamics
Understanding the fragmentation is critical for distinguishing this compound from biological interferences.
The "Mass Tag" Effect
Standard Methyl Nonanoate (
Fragmentation Pathway
-
Molecular Ion (
): A distinct, stable peak appears at 284 . This is often weak in aliphatic esters but enhanced here due to the aromatic system. -
The Base Peak (
144): The dominant fragmentation is the cleavage of the ester bond with hydrogen transfer (rearrangement) or direct formation of the 2-naphthol radical cation ( ). This peak is the primary quantifier. -
McLafferty Rearrangement (
186): Unlike methyl esters ( 74), the naphthyl analog undergoes a McLafferty rearrangement involving the -hydrogen of the nonanoate chain, transferring it to the carbonyl oxygen. This yields a diagnostic ion at 186 (the naphthyl-enol species).
Visualization of Fragmentation Logic
Caption: Fragmentation pathways of this compound. The formation of m/z 144 and 186 provides high-specificity identification compared to aliphatic esters.
Experimental Protocol: GC-MS Methodology
This protocol is designed to separate the naphthyl ester from free 2-naphthol (hydrolysis product) and free nonanoic acid.
Instrument Conditions
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms or HP-5ms (30 m
0.25 mm, 0.25 µm film). Why? Low polarity is required to elute high-boiling aromatics efficiently. -
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min),
. High temp required to prevent condensation of the naphthyl ester.
Temperature Program
The naphthyl ester elutes significantly later than methyl esters.
-
Initial:
(Hold 1 min). -
Ramp:
/min to . -
Hold: 5 min at
.
-
Note: this compound typically elutes between 12.5 – 14.0 minutes under these conditions.
Data Acquisition
-
Source Temp:
. -
Quad Temp:
. -
Scan Range:
40 – 450. -
Solvent Delay: 3.5 min.
Comparative Analysis: Naphthyl vs. Methyl Esters
This section provides the data needed to decide between these two derivatives.
Analytical Performance Matrix
| Feature | Methyl Nonanoate (Standard FAME) | This compound (Alternative) | Performance Verdict |
| Molecular Ion ( | Naphthyl (Better confirmation) | ||
| Base Peak | Naphthyl (Higher mass = less noise) | ||
| Boiling Point | Naphthyl (No volatile loss) | ||
| Retention Time | Early (Risks solvent overlap) | Late (Clean separation) | Naphthyl (Better for complex matrices) |
| LOD (EI Source) | Methyl (Slightly better ionization) | ||
| Specificity | Low (Interferes with other aliphatic compounds) | High (Aromatic tag is unique in lipids) | Naphthyl |
Separation of Homologous Series
In drug assays, you may need to distinguish the nonanoate (
-
Resolution: The addition of a methylene (
) group in the fatty chain increases the retention index (RI) by units. -
Separation: On a DB-5ms column, Naphthalen-2-yl Octanoate and Nonanoate are separated by approximately 1.5 – 2.0 minutes, eliminating peak overlap issues common in fast GC of FAMEs.
Analytical Workflow Diagram
Caption: Optimized workflow for the extraction and analysis of naphthyl esters from biological matrices.
Troubleshooting & Optimization
Problem: Peak Tailing of this compound.
-
Cause: Adsorption of the aromatic ring or ester group on active sites in the liner.
-
Solution: Use ultra-inert deactivated liners with glass wool. Increase final bake-out temperature to
for 2 mins between runs.
Problem: "Ghost" Peaks at
-
Cause: Thermal degradation of the ester in the injector port (pyrolysis) releasing 2-naphthol.
-
Solution: Lower inlet temperature to
or use a pulsed splitless injection to move the sample onto the column faster.
References
-
Christie, W. W. (2019).[1] Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS Lipid Library. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns: Aromatic Esters. [Link]
-
G-Biosciences. (n.d.). Enzyme Substrates for Esterases and Lipases (Naphthyl Esters). [Link]
-
Scott, A. C., et al. (2008).[2][3] Comparison of GC-MS and FTIR methods for quantifying naphthenic acids. Chemosphere. [Link]
Sources
Technical Guide: Benchmarking Naphthalen-2-yl Nonanoate (N2N) in Lipolytic Assays
Topic: Benchmarking Naphthalen-2-yl Nonanoate Against Commercial Standards Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Assay Developers
Executive Summary: The Case for this compound
In the characterization of lipases (E.C. 3.1.1.3) and esterases (E.C.[1] 3.1.1.1), substrate selection dictates the dynamic range, sensitivity, and spatial resolution of the assay. While
This compound (N2N) (also known as
Mechanistic Benchmarking
Chemical Basis of Detection
The utility of N2N lies in the leaving group, 2-naphthol. Upon hydrolytic cleavage of the nonanoate ester bond, the released 2-naphthol can be detected via two distinct pathways, offering flexibility unavailable with pNP esters.
-
Pathway A (Fluorometric): 2-Naphthol is naturally fluorescent (Ex: 328 nm / Em: 410–420 nm). This allows for continuous kinetic monitoring without auxiliary reagents.
-
Pathway B (Colorimetric/Precipitation): In the presence of diazonium salts (e.g., Fast Blue BB), 2-naphthol undergoes an azo-coupling reaction to form an insoluble, intensely colored azo dye. This is critical for gel zymography and histological localization , where soluble pNP signals would diffuse and blur.
Comparative Matrix: N2N vs. Industry Standards
| Feature | This compound (N2N) | 4-MU Nonanoate | |
| Detection Mode | Dual: Fluorescence & Colorimetric (Diazo) | Single: Colorimetric (405-410 nm) | Single: Fluorescence |
| Sensitivity | High (Fluorescence); Medium (Diazo) | Medium | Very High |
| pH Dependency | Signal stable across wide pH (Diazo method) | Signal requires alkaline pH (>7.5) to ionize pNP | Signal requires alkaline pH (>8.0) |
| Interference | Low (Red-shifted azo dyes avoid turbidity) | High (Yellow signal overlaps with media/turbidity) | Low |
| Spatial Resolution | Excellent (Precipitating dye) | Poor (Soluble product diffuses) | Poor (Soluble product diffuses) |
| Spontaneous Hydrolysis | Low (More stable in aqueous buffer) | Moderate to High (Unstable >pH 8.0) | Low |
Reaction Pathway Visualization
The following diagram illustrates the dual-detection mechanism of N2N compared to the single-pathway of pNP esters.
Caption: Dual-detection pathways for this compound (N2N) vs. the single linear pathway of p-Nitrophenyl esters.
Experimental Validation Protocols
To validate N2N performance, we recommend the following self-validating protocols. These are designed to minimize artifacts caused by spontaneous hydrolysis and solubility issues common with
Protocol A: High-Specificity Diazo-Coupling Assay (Endpoint)
Best for: High-throughput screening where turbidity (emulsions) interferes with direct UV/Vis readings.
Reagents:
-
Substrate Stock: 20 mM this compound in acetone.
-
Buffer: 50 mM Phosphate buffer (pH 7.4) containing 0.1% Gum Arabic (emulsifier) and 0.2% Triton X-100.
-
Coupling Solution: 1 mg/mL Fast Blue BB salt in distilled water (Prepare fresh; light sensitive).
-
Stop Solution: 10% Acetic Acid / 10% SDS mixture.
Workflow:
-
Emulsification: Slowly add 50 µL Substrate Stock to 9.95 mL Buffer while vortexing vigorously to create a stable emulsion.
-
Incubation: Aliquot 180 µL of emulsion into microplate wells. Add 20 µL enzyme sample. Incubate at 37°C for 10–30 mins.
-
Color Development: Add 20 µL of Coupling Solution. Incubate 5 mins at room temperature.
-
Measurement: Read Absorbance at 540 nm .
-
Note: The shift to 540 nm avoids interference from yellow compounds (e.g., flavins) often present in crude biological lysates, a major advantage over pNP (405 nm).
-
Protocol B: Continuous Fluorometric Kinetic Assay
Best for: Determining
Reagents:
-
Substrate Stock: 10 mM N2N in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM
(lipase activator).
Workflow:
-
Baseline: In a quartz cuvette or UV-transparent plate, mix 190 µL Buffer and 5 µL Substrate Stock. Monitor fluorescence (Ex 328 / Em 420) for 2 mins to establish the spontaneous hydrolysis rate (blank).
-
Reaction: Add 5 µL Enzyme. Mix immediately.
-
Acquisition: Monitor fluorescence every 30 seconds for 15 minutes.
-
Quantification: Convert RFU to concentration using a standard curve of pure 2-naphthol.
Data Analysis & Interpretation
Establishing Linearity and Specificity
When benchmarking N2N, you must distinguish between interfacial activation (true lipase) and esterase activity .
-
The "Cut-off" Test: Compare hydrolysis rates of Naphthalen-2-yl Acetate (
) vs. Nonanoate ( ).-
True Lipases: Will show higher specific activity for
(N2N) due to the hydrophobic chain requirement. -
Esterases: Will show high activity for
but negligible activity for .
-
Troubleshooting Common Artifacts
-
Issue: High background signal in the blank.
-
Cause: Naphthyl esters are prone to spontaneous hydrolysis at pH > 8.5.
-
Solution: Lower pH to 7.4–7.8. Unlike pNP, which loses signal intensity at neutral pH (due to pKa ~7.1), the azo-coupling reaction of N2N works efficiently at neutral pH.
-
-
Issue: Precipitation in the fluorometric assay.
-
Cause: 2-Naphthol has limited solubility in water.
-
Solution: Ensure final reaction volume contains at least 2-5% solvent (DMSO/Ethanol) or include cyclodextrins to solubilize the product without inhibiting the enzyme.
-
Strategic Decision Framework
Use the following logic flow to determine when to deploy N2N over commercial standards.
Caption: Decision matrix for selecting N2N based on sample complexity and sensitivity requirements.
References
-
BenchChem Technical Support. (2025).[2][3] A Head-to-Head Comparison of Lipase Substrates: 2-Naphthyl Myristate vs. p-Nitrophenyl Palmitate.[2] BenchChem.[2][3] Link
-
Vardar-Yel, N. (2021).[4] Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science. Link
- Gomori, G. (1953). Chloroacyl esters as histochemical substrates. Journal of Histochemistry & Cytochemistry. (Foundational text on naphthyl ester chemistry).
-
Pliego, J., et al. (2015). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. SciELO. Link
- Gilham, D., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Methods. (Establishes the 4-MU vs pNP vs Naphthyl comparison standards).
Sources
A Guide to Inter-Laboratory Comparison of Naphthalen-2-yl Nonanoate Analysis: Establishing Methodological Robustness
In the landscape of pharmaceutical development and chemical analysis, the reproducibility and reliability of analytical methods are paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of naphthalen-2-yl nonanoate, a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol and rationale for establishing a robust analytical methodology.
The objective of an inter-laboratory comparison, also known as a proficiency test, is to assess the performance of different laboratories and analytical methods, ensuring that results are comparable and accurate regardless of where the analysis is performed.[1][2] This is crucial for method standardization and validation, as stipulated by regulatory bodies like the European Medicines Agency (EMA).[3]
This guide will explore two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection. The choice of these methods is based on their successful application in the analysis of structurally related compounds, such as naphthalene and its derivatives.[4][5][6]
Analyte Characteristics: this compound
This compound is an ester formed from 2-naphthol and nonanoic acid. Understanding its physicochemical properties is crucial for method development.
-
Structure: An aromatic ester with a naphthalene moiety.
-
Molecular Formula: C₁₉H₂₄O₂
-
Molecular Weight: 284.4 g/mol
-
Anticipated Properties: Based on its constituent parts, this compound is expected to be a relatively non-polar, semi-volatile compound with significant UV absorbance and fluorescence potential due to the naphthalene ring. These characteristics make it amenable to both GC and HPLC analysis.
Inter-Laboratory Study Design
A well-designed inter-laboratory study is the cornerstone of method validation. The following schematic outlines the key phases of the proposed comparison.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
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- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]
A Comparative Guide to the Validation of Naphthalen-2-yl Nonanoate as a Novel Fluorescent Marker
In the dynamic field of cellular and molecular imaging, the quest for novel fluorescent probes with superior photophysical and biological properties is perpetual. An ideal fluorescent marker should exhibit high fluorescence quantum yield, exceptional photostability, minimal cytotoxicity, and specific localization within cellular compartments. This guide provides a comprehensive framework for the validation of a promising candidate, naphthalen-2-yl nonanoate, and critically compares its performance against established fluorescent markers.
Naphthalene derivatives have garnered significant attention as potential fluorescent probes due to their inherent photophysical properties.[1][2][3] The rigid, planar structure and extensive π-electron system of the naphthalene scaffold contribute to high quantum yields and excellent photostability.[1][4] this compound, with its hydrophobic nonanoate chain, is hypothesized to preferentially partition into lipid-rich environments, making it a potential candidate for imaging cellular membranes or lipid droplets.
This guide will navigate the essential experimental protocols required to rigorously validate this compound, offering a head-to-head comparison with commercially available standards and providing the technical insights necessary for its confident adoption in research.
Comparative Analysis of this compound with Standard Fluorescent Probes
A critical step in validating a new fluorescent probe is to benchmark its performance against well-characterized, commercially available dyes.[5] For the purpose of this guide, we will compare the hypothetical performance of this compound with two widely used fluorescent stains: Nile Red, a marker for intracellular lipid droplets[6][7], and DAPI, a nuclear counterstain.[8][9][10]
Table 1: Comparative Performance Metrics of Fluorescent Probes
| Property | This compound (Hypothetical) | Nile Red | DAPI (4',6-diamidino-2-phenylindole) | Fluorescein Isothiocyanate (FITC) |
| Excitation Max (nm) | ~350 | ~552 (in lipids)[11] | ~358 (bound to DNA)[12] | ~495 |
| Emission Max (nm) | ~450 | ~636 (in lipids)[11] | ~461 (bound to DNA)[12] | ~516[13] |
| Quantum Yield (Φ) | High | Moderate to High (solvent dependent) | High (when bound to DNA) | High, but pH sensitive[14] |
| Photostability | High | Moderate | Moderate | Low (photobleaches rapidly)[14] |
| Cellular Localization | Lipid Droplets/Membranes | Intracellular Lipid Droplets[6] | Nucleus (A-T rich regions of DNA)[10] | Typically conjugated to antibodies[13] |
| Cytotoxicity | Low | Low | Low at working concentrations | Low |
| Advantages | High photostability, potential for specific lipid targeting. | Bright, specific for neutral lipids.[15] | Highly specific for DNA, bright blue fluorescence. | Bright green fluorescence, widely used for labeling.[13][16] |
| Limitations | Spectral overlap with DAPI. | Broad emission spectrum, solvatochromic shifts can be complex.[11] | Photobleaches, requires UV excitation. | pH sensitive fluorescence, prone to photobleaching.[14][16] |
Experimental Validation Protocols
The following protocols are designed to be self-validating, incorporating necessary controls and referencing established methodologies to ensure the trustworthiness of the results.
Protocol 1: Determination of Spectroscopic Properties
The foundational step in characterizing any new fluorophore is to determine its absorption and emission spectra. This provides the optimal wavelengths for excitation and detection, which are critical for all subsequent experiments.
Causality Behind Experimental Choices: Understanding the precise spectral properties is essential to prevent experimental artifacts such as bleed-through into other fluorescence channels and to maximize the signal-to-noise ratio during imaging.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a spectroscopic grade solvent such as ethanol or DMSO.
-
Working Solutions: Prepare a series of dilutions in the desired solvent (e.g., phosphate-buffered saline, PBS, for biological relevance) to a final concentration range of 1-10 µM.
-
Absorption Spectrum:
-
Use a UV-Visible spectrophotometer to scan the absorbance of the working solutions from 250 nm to 500 nm.
-
Use the solvent as a blank.
-
The wavelength of maximum absorbance (λmax) is the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Use a spectrofluorometer.
-
Excite the sample at the determined λmax.
-
Scan the emission spectrum over a range of wavelengths starting from ~20 nm above the excitation wavelength to 700 nm.
-
The wavelength of maximum emission is the optimal detection wavelength.
-
Diagram 1: General Workflow for Fluorescent Marker Validation
Caption: A streamlined workflow for the validation of a novel fluorescent marker.
Protocol 2: Quantum Yield Measurement
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.[17][18] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[17][19][20] A high quantum yield is a desirable characteristic for a fluorescent probe.[5]
Causality Behind Experimental Choices: The comparative method using a well-characterized standard is a reliable and widely accepted method for determining quantum yield.[17] Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for blue-emitting fluorophores.
Step-by-Step Methodology:
-
Prepare a Series of Dilutions: Prepare five to six dilutions of both this compound and the reference standard (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the linear range, typically below 0.1, to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Excite each solution at the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each measurement.
-
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
'x' denotes the unknown sample and 'st' denotes the standard.[17]
-
Protocol 3: Photostability Assessment
Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent probes, especially for applications requiring long-term imaging.[21]
Causality Behind Experimental Choices: This protocol simulates the conditions of a typical fluorescence microscopy experiment to provide a realistic assessment of the probe's photostability.[21] Comparing the photobleaching rate to a known standard provides a quantifiable measure of its performance.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound and a reference dye (e.g., FITC, which is known to be photolabile[14]) at a concentration that gives a strong initial fluorescence signal.
-
Continuous Illumination: Place the sample in a spectrofluorometer or on a fluorescence microscope stage.
-
Time-Lapse Measurement:
-
Continuously illuminate the sample with the excitation light source at a fixed intensity.
-
Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the probe's photostability. A slower decay rate indicates higher photostability.
-
Protocol 4: Cellular Localization and Cytotoxicity Assay
This protocol aims to determine the subcellular localization of this compound and to assess its potential toxicity to living cells.[22][23]
Causality Behind Experimental Choices: A dual-staining approach with a known organelle-specific marker (e.g., Nile Red for lipid droplets) allows for colocalization analysis, providing strong evidence for the probe's subcellular target. A viability assay is essential to ensure that the observed fluorescence is not an artifact of cellular stress or death.[24][25]
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or 3T3-L1 adipocytes) on glass-bottom dishes and culture to 70-80% confluency.
-
Staining:
-
Incubate the cells with a working concentration of this compound (e.g., 1-10 µM) in cell culture medium for a predetermined time (e.g., 30 minutes).
-
For colocalization, co-incubate with a known organelle marker (e.g., Nile Red for lipid droplets or a mitochondrial tracker).
-
Include a vehicle control (medium with the same concentration of solvent used for the probe).
-
-
Imaging:
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for this compound and the colocalization marker.
-
-
Cytotoxicity Assay:
-
Plate cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for a relevant time period (e.g., 24 hours).
-
Perform a standard cytotoxicity assay, such as an MTT or a live/dead cell viability assay.[22][26]
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the untreated control.
-
Diagram 2: Cellular Localization and Cytotoxicity Workflow
Caption: Workflow for assessing cellular localization and cytotoxicity of a new probe.
Conclusion and Future Perspectives
The validation of this compound as a fluorescent marker requires a systematic and rigorous approach. The experimental protocols outlined in this guide provide a robust framework for characterizing its photophysical properties and evaluating its performance in a biological context. Based on the known properties of naphthalene derivatives, it is anticipated that this compound will exhibit high photostability and a strong affinity for lipid-rich environments.[1][2]
Should the experimental data support these hypotheses, this compound could emerge as a valuable tool for researchers studying lipid metabolism, membrane dynamics, and related cellular processes. Further investigations could explore its potential for super-resolution microscopy or as a sensor for changes in the lipid microenvironment. The successful validation of this and other novel fluorescent probes will continue to drive innovation in biological imaging and advance our understanding of complex cellular functions.
References
-
Irshad, R., Asim, S., Mansha, A., & Arooj, Y. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273–1303. [Link]
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. (2023). MDPI. [Link]
-
Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]
-
Fujita Health University. (2021). Design, Synthesis, and Biological Evaluation of Novel Fluorescent Probes Targeting the 18-kDa Translocator Protein. [Link]
-
Fowler, S. D., & Greenspan, P. (1985). Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O. Journal of histochemistry and cytochemistry, 33(8), 833-836. [Link]
-
Monteiro-Silva, F. (2017). Naphthalene-based fluorophores: Structure, properties and applications. ResearchGate. [Link]
-
Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. (2024). RSC Publishing. [Link]
-
Wikipedia. (n.d.). Fluorescein isothiocyanate. [Link]
-
Photostability testing of pharmaceutical products. (2016). ResearchGate. [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]
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Application of FITC in Research. (2024). TdB Labs. [Link]
-
Fluorescence Quantum Yield. (2023). Chemistry LibreTexts. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
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Kowada, T., Maeda, H., & Kikuchi, K. (2015). Lessons in Organic Fluorescent Probe Discovery. ACS chemical biology, 10(4), 887–897. [Link]
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DAPI Staining: Fluorescent DNA Binding for Cell Imaging. (2022). Boster Bio. [Link]
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Naphthalene derivatives as fluorescent probe. (n.d.). NISCAIR. [Link]
-
Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies. (2022). bioRxiv. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. (2008). ResearchGate. [Link]
-
Nile-Red-Based Fluorescence Probe for Selective Detection of Biothiols, Computational Study, and Application in Cell Imaging. (2021). MDPI. [Link]
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Performance of the novel method using probes labelled by different fluorescent dyes. (2019). ResearchGate. [Link]
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Photostability. (n.d.). Gigahertz-Optik. [Link]
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Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). ResearchGate. [Link]
-
Design, development, and validation of new fluorescent strains for studying oral streptococci. (2018). American Society for Microbiology. [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]
-
Wikipedia. (n.d.). Nile red. [Link]
-
Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. (2017). PubMed Central. [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability. (2017). Addgene Blog. [Link]
-
Relative Quantum Yield. (n.d.). Edinburgh Instruments. [Link]
-
Understanding DAPI Solution. (2024). NanoEntek Blog. [Link]
-
Nile Red: Illuminating Lipids Across Sciences. (2024). GlpBio. [Link]
-
DAPI Staining Guide for Clear Nuclear Imaging. (2025). Beta LifeScience. [Link]
-
Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe. Biotechnic & histochemistry, 70(5), 220–233. [Link]
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Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of Naphthalen-2-yl Nonanoate
Understanding Naphthalen-2-yl Nonanoate and the Imperative of Specificity
This compound is an ester formed from 2-naphthol and nonanoic acid. Its chemical structure, characterized by a bulky aromatic naphthalene ring and a flexible nine-carbon alkyl chain, dictates its physicochemical properties and, consequently, its potential for cross-reactivity. The naphthalene moiety provides a site for π-π stacking interactions, while the nonanoate chain contributes to its lipophilicity.
In any analytical method, specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] For this compound, these components could include structurally similar molecules, metabolites, or matrix components. A lack of specificity, or high cross-reactivity, can lead to overestimated analyte concentrations and false-positive results.[2][3]
DOT Diagram: Synthesis of this compound
Caption: Synthesis of this compound via Fischer esterification.
Analytical Methodologies and Potential for Cross-Reactivity
The choice of analytical technique significantly influences the potential for cross-reactivity. Immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis of small molecules like this compound.
Immunoassays
Immunoassays rely on the specific binding of an antibody to the target analyte.[4] Cross-reactivity in immunoassays occurs when the antibody binds to molecules other than the intended analyte, typically those with a similar chemical structure.[2]
Potential Cross-Reactants in Immunoassays:
-
Structurally Similar Esters: Other long-chain alkyl esters of 2-naphthol (e.g., naphthalen-2-yl octanoate, naphthalen-2-yl decanoate) are prime candidates for cross-reactivity due to the shared 2-naphthol epitope.
-
Naphthalene and its Metabolites: While the entire this compound molecule is the target, antibodies raised against it may show some affinity for the core naphthalene structure or its metabolites, such as 1-naphthol and 2-naphthol. A study on a fluorescence immunoassay for naphthalene demonstrated that the cross-reactivities of an anti-naphthalene antibody to seven structurally related compounds were below 15%.
-
Other Aromatic Esters: Esters containing different aromatic cores but similar side chains might exhibit weak cross-reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and mass-to-charge ratio of their fragments. Interference in GC-MS can occur if a co-eluting compound produces ions of the same mass-to-charge ratio as the target analyte.[5]
Potential for Interference in GC-MS:
-
Isomeric Compounds: Isomers of this compound, if present, could have similar retention times and fragmentation patterns, leading to interference.
-
Structurally Related Compounds: While GC provides good separation, compounds with very similar structures, such as other naphthyl esters, might have close retention times. However, their mass spectra should be distinct enough for differentiation if appropriate fragment ions are monitored. A study on the GC-MS analysis of 1- and 2-naphthol in urine after derivatization showed that the acetylated derivatives could be clearly separated and identified based on their mass spectra, with base peaks at m/z 144.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Potential for Interference in LC-MS:
-
Isobaric Compounds: Compounds with the same nominal mass as this compound can interfere if they co-elute. High-resolution mass spectrometry can often resolve these interferences.
-
In-source Fragmentation/Rearrangement: Some molecules can fragment or rearrange in the ion source of the mass spectrometer, potentially forming ions that are identical to those of the analyte.
Experimental Design for Cross-Reactivity Assessment
A systematic approach to evaluating cross-reactivity is crucial for method validation. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, including specificity.[6][7]
Immunoassay Cross-Reactivity Protocol
Objective: To determine the percentage of cross-reactivity of potentially interfering compounds in an immunoassay for this compound.
Materials:
-
This compound standard
-
Potentially cross-reacting compounds (e.g., naphthalen-2-yl octanoate, naphthalen-2-yl decanoate, 2-naphthol, nonanoic acid, 1-naphthol)
-
Assay buffer
-
Antibody specific to this compound
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Microplate reader
Procedure:
-
Prepare a standard curve for this compound in the assay buffer.
-
Prepare serial dilutions of each potentially cross-reacting compound in the assay buffer.
-
Perform the immunoassay with both the this compound standards and the dilutions of the potentially cross-reacting compounds.
-
Calculate the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
DOT Diagram: Immunoassay Cross-Reactivity Workflow
Caption: Workflow for determining immunoassay cross-reactivity.
Chromatographic Method Specificity Protocol
Objective: To demonstrate the specificity of a GC-MS or LC-MS method for the analysis of this compound.
Materials:
-
This compound standard
-
Potentially interfering compounds
-
Blank matrix (e.g., plasma, urine)
-
GC-MS or LC-MS system
Procedure:
-
Analyze the blank matrix to ensure no interfering peaks are present at the retention time of this compound.
-
Spike the blank matrix with this compound and each of the potentially interfering compounds individually.
-
Analyze the spiked samples and confirm that the peak for this compound is well-resolved from the peaks of the other compounds.
-
If co-elution occurs , evaluate the mass spectral data to ensure that the monitored fragment ions for this compound are unique and not present in the mass spectra of the interfering compounds.
-
For LC-MS, high-resolution mass spectrometry can be employed to differentiate between the analyte and isobaric interferences.
Comparative Data and Interpretation
While specific cross-reactivity data for this compound is not extensively available in the public domain, we can infer potential cross-reactivity based on the analysis of structurally similar compounds.
Table 1: Predicted Cross-Reactivity of this compound with Potential Analytes
| Analytical Method | Potential Cross-Reactant | Predicted Level of Cross-Reactivity/Interference | Rationale |
| Immunoassay | Naphthalen-2-yl octanoate | High | High structural similarity to the target analyte. |
| Naphthalen-2-yl decanoate | High | High structural similarity to the target analyte. | |
| 2-Naphthol | Low to Moderate | Shares the core aromatic structure, which may be a key epitope. | |
| Nonanoic Acid | Low | The alkyl chain alone is unlikely to be a primary epitope. | |
| 1-Naphthol | Low | Isomeric difference in the hydroxyl group position likely reduces antibody binding. | |
| GC-MS | Naphthalen-2-yl octanoate | Low | Should be separable by chromatography; mass spectra will differ. |
| Naphthalen-2-yl decanoate | Low | Should be separable by chromatography; mass spectra will differ. | |
| Isomers of this compound | Moderate to High | May co-elute and have similar fragmentation patterns. | |
| LC-MS | Isobaric Compounds | Moderate | Dependent on chromatographic separation and mass resolution. |
Interpretation of Results:
-
High Cross-Reactivity (>10%): Indicates a significant lack of specificity. The method may not be suitable for the intended purpose without significant modification, or an alternative method should be considered.
-
Moderate Cross-Reactivity (1-10%): The method may be acceptable depending on the required level of accuracy and the expected concentrations of the cross-reacting substances in the samples.
-
Low Cross-Reactivity (<1%): The method is considered specific for the analyte.
Conclusion and Recommendations
The assessment of cross-reactivity is a critical component of analytical method validation for this compound. While immunoassays offer high throughput, they are more susceptible to cross-reactivity from structurally similar compounds. Chromatographic methods coupled with mass spectrometry, such as GC-MS and LC-MS, generally provide higher specificity due to the combination of chromatographic separation and mass analysis.
Key Recommendations:
-
Thorough Method Validation: Always perform a comprehensive validation of any analytical method for this compound, with a specific focus on assessing cross-reactivity with likely interferents.
-
Careful Selection of Reagents: For immunoassays, the selection of a highly specific antibody is crucial. For chromatographic methods, the choice of column and mobile phase can be optimized to improve the separation of the analyte from potential interferents.
-
Use of Appropriate Controls: Include positive and negative controls in all assays to monitor for potential cross-reactivity and interference.
-
Orthogonal Methods: When possible, confirm results using an orthogonal analytical method that has different principles of separation and detection to ensure the accuracy of the data.
By adhering to these principles and employing the experimental protocols outlined in this guide, researchers can confidently and accurately quantify this compound, ensuring the integrity and reliability of their scientific findings.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]
-
Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. He, S., et al. Clinical Chemistry and Laboratory Medicine (CCLM). 2014. [Link]
-
Cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]
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Specificity of two-site immunoassays. Pratt, J. J., et al. Journal of Immunological Methods. 1989. [Link]
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Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Kim, H. Y., et al. Journal of Chromatography B. 2020. [Link]
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ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Rissin, D. M., et al. Analytical Chemistry. 2019. [Link]
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Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Wang, Y., et al. Analytical Chemistry. 2022. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
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Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. de Oliveira, D., et al. Journal of the Brazilian Chemical Society. 2018. [Link]
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Cross-reactivity of IgE antibodies to allergens. Aalberse, R. C. Allergy. 2000. [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
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Validation of immunoassay for protein biomarkers: Bioanalytical study plan implementation to support pre-clinical and clinical studies. Valentin, M. A., et al. Journal of Pharmaceutical and Biomedical Analysis. 2011. [Link]
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Cross reactivity testing at Quansys Biosciences. Quansys Biosciences. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sotnikov, D. V., et al. Sensors. 2020. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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2-Naphthol Synthesis from Naphthalene. YouTube. [Link]
-
The synthesis of 1 and 2-naphthols from Napththalene. Sciencemadness Discussion Board. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Naphthalen-2-yl Nonanoate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Naphthalen-2-yl nonanoate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. This document is structured to provide not just a set of instructions, but the rationale behind them, ensuring that safety and compliance are integrated into your standard laboratory operations.
The protocols outlined herein are synthesized from established regulatory guidelines and safety data for structurally related compounds. This compound, an ester of 2-naphthol and nonanoic acid, shares toxicological characteristics with its parent naphthalene moiety. Therefore, a conservative approach to its handling and disposal, grounded in the known hazards of naphthalene, is both prudent and necessary.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are extrapolated from data on naphthalene and related aromatic compounds.
-
Suspected Carcinogenicity: Naphthalene is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans"[1]. The U.S. Environmental Protection Agency (EPA) has classified naphthalene as a Group C, possible human carcinogen[1][2]. Due to its structural inclusion of the naphthalene group, this compound must be handled as a suspected carcinogen[3][4][5].
-
Aquatic Toxicity: Naphthalene-containing compounds are very toxic to aquatic life, with long-lasting effects[3][4][6][7]. Improper disposal, such as drain disposal, is strictly prohibited to prevent significant environmental damage[4][7][8].
-
Acute Toxicity: While specific data on this compound is limited, related compounds like naphthalene are harmful if swallowed[4][5]. Dermal contact and inhalation of aerosols or dust should also be minimized[4][6][8].
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory. The causality is clear: to prevent exposure via inhalation, dermal, and ocular routes.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when generating aerosols, consider a chemical-resistant apron or suit[4][8].
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhaling any vapors or aerosols[6][7][8].
Spill Management Protocol
Accidents happen, but a prepared response mitigates the risk. In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated, and if the spill is large, evacuate the immediate area[4][8].
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable waste container[4][8]. Use non-sparking tools if the compound is dissolved in a flammable solvent[9].
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste[10].
-
Disposal: The container with the spill cleanup materials must be labeled and disposed of as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with environmental regulations.
Step 1: Waste Segregation
-
Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety. This compound waste must be segregated from other waste streams.
-
Procedure:
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids.
-
Maintain separate waste streams for solid and liquid waste[11].
-
If dissolved in a solvent, it should be collected in the appropriate non-halogenated or halogenated organic solvent waste stream, as applicable.
-
Step 2: Containerization
-
Rationale: Proper containment is critical to prevent leaks and environmental release. The container must be compatible with the chemical waste.
-
Procedure:
-
Use a designated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene)[11][12][13]. The original product container is often a suitable choice[13][14].
-
Ensure the container is in good condition, with a tightly sealing cap[11][12].
-
Do not overfill the container; leave at least 10% headspace to allow for expansion[11].
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and essential for communicating hazards to all personnel and waste handlers.
-
Procedure:
-
As soon as you begin accumulating waste, affix a hazardous waste label to the container[13].
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
List all constituents, including solvents, by percentage.
-
The associated hazards (e.g., "Suspected Carcinogen," "Toxic to Aquatic Life").
-
The accumulation start date.
-
-
Step 4: On-Site Storage
-
Rationale: Safe temporary storage prevents accidents and ensures the waste is ready for final disposal.
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory[13].
-
The storage area must be a secondary containment unit (e.g., a spill tray or cabinet) to contain any potential leaks[13].
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor in a timely manner[12].
-
Final Disposal Pathway: Waste Stream Determination
This compound is not explicitly listed as a hazardous waste by the EPA. Therefore, its classification is based on its characteristics.
-
Characteristic Waste: Due to its aquatic toxicity and potential carcinogenicity, it should be managed as a hazardous waste. Depending on any solvents used, it may also be classified as an ignitable waste (EPA Waste Code D001) if its flashpoint is below 140°F (60°C)[15].
-
Recommended Disposal Method: The preferred method of disposal for this type of organic compound is incineration in a licensed hazardous waste facility[8][16][17]. This high-temperature process destroys the organic structure, minimizing its environmental impact. Landfill disposal is not a recommended option.
Occupational Exposure Limits for Naphthalene
To provide a quantitative perspective on safety, the following table summarizes the occupational exposure limits for naphthalene, the primary hazardous component of this compound. All work should be conducted in a manner that keeps exposure well below these limits.
| Agency | Exposure Limit (8-Hour Time-Weighted Average) | Short-Term Exposure Limit (STEL) |
| OSHA | 10 ppm | Not specified |
| NIOSH | 10 ppm | 15 ppm (15-minute ceiling) |
| ACGIH | 2 ppm | Not specified |
| Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[9] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
-
2-Naphthol - SAFETY DATA SHEET. SBLCore. Available from: [Link]
-
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Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]
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Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
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EPA HAZARDOUS WASTE CODES. Unknown Source. Available from: [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne (EPFL). Available from: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
